Product packaging for Vinylethoxysilane(Cat. No.:)

Vinylethoxysilane

Cat. No.: B15472604
M. Wt: 100.19 g/mol
InChI Key: MASNVFNHVJIXLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vinylethoxysilane is a useful research compound. Its molecular formula is C4H8OSi and its molecular weight is 100.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8OSi B15472604 Vinylethoxysilane

Properties

Molecular Formula

C4H8OSi

Molecular Weight

100.19 g/mol

InChI

InChI=1S/C4H8OSi/c1-3-5-6-4-2/h4H,2-3H2,1H3

InChI Key

MASNVFNHVJIXLL-UHFFFAOYSA-N

Canonical SMILES

CCO[Si]C=C

Origin of Product

United States

Foundational & Exploratory

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Vinylethoxysilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Vinylethoxysilane (VTES), a versatile organosilane, plays a crucial role in various scientific applications, including as a coupling agent and a monomer in polymer synthesis. Its bifunctional nature, possessing both a reactive vinyl group and hydrolytically sensitive ethoxy groups, makes it a valuable reagent in the development of novel materials and pharmaceuticals. However, its chemical reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols in a laboratory setting. This guide provides an in-depth overview of the safe handling, storage, and emergency procedures for this compound to ensure a secure research environment.

Physicochemical and Toxicological Profile

A comprehensive understanding of the intrinsic properties of a chemical is the foundation of its safe handling. The following tables summarize the key physical, chemical, and toxicological data for this compound.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
CAS Number 78-08-0[1][2]
Molecular Formula C8H18O3Si[3][4]
Molecular Weight 190.4 g/mol [4]
Appearance Colorless liquid[3]
Odor Odorless[3]
Boiling Point 160-161 °C (320-321.8 °F) at 760 mmHg[1][3]
Flash Point 34 °C (93.2 °F)[1][3]
Density 0.903 g/mL at 25 °C[1]
Vapor Pressure 24 hPa at 61 °C[3]
Solubility in water Decomposes[1]
Table 2: Toxicological Data for this compound
TestSpeciesRouteResultReference
Skin Irritation RabbitDermalMild irritant effect (500 mg open)[5]
Eye Irritation RabbitOcularMild irritant effect (500 mg/24H)[5]
Acute Inhalation Toxicity (LC50) RatInhalation16.8 mg/l (4 h)[6]
Acute Dermal Toxicity (LD50) RabbitDermal3,600 - 4,000 mg/kg[6]

Note: On contact with water, this compound can liberate ethanol, which is known to have chronic effects on the central nervous system.[5]

Hazard Identification and Classification

This compound is classified as a flammable liquid.[1][3][5] It is also a mild skin and eye irritant.[5] Inhalation of vapors may cause respiratory irritation.[7]

GHS Hazard Statements:

  • H226: Flammable liquid and vapour.[1]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[7]

Experimental Protocols: Safe Handling and Use

Adherence to standardized procedures is paramount when working with this compound to minimize exposure and prevent accidents.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended, especially when heating the substance or performing reactions that may generate aerosols.[1]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in situations with a high risk of splashing.[2]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling the chemical.[2]

    • Lab Coat: A flame-retardant lab coat or gown should be worn to protect personal clothing.[7]

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, a full-face respirator with an appropriate filter cartridge should be used.[2]

Personal Protective Equipment (PPE) Donning and Doffing Sequence.
Storage and Handling

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other sources of ignition.[1][3] It should be stored in a designated flammables area.[3]

  • Incompatible Materials: Keep away from strong oxidizing agents.[3]

  • Moisture Sensitivity: this compound reacts with water.[1] Protect from moisture by storing under an inert atmosphere (e.g., nitrogen) if necessary.

  • Handling: Use non-sparking tools and take precautionary measures against static discharge.[1] Ground and bond containers and receiving equipment.[2] Avoid contact with skin and eyes, and avoid inhalation of vapor.[1]

Emergency Procedures

Prompt and appropriate action during an emergency is critical to mitigating harm.

First-Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]

Spill and Leak Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate personnel from the spill area.[1]

  • Ventilate: Ensure adequate ventilation.

  • Eliminate Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1]

  • Cleanup:

    • Wear appropriate personal protective equipment, including respiratory protection if necessary.[2]

    • Absorb the spill with a non-combustible absorbent material (e.g., sand, earth, vermiculite).[1]

    • Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[1]

    • Clean the spill area with soap and water.

Spill_Response_Workflow Spill Spill Occurs Assess Assess Severity Spill->Assess Minor_Spill Minor Spill Assess->Minor_Spill Controllable Major_Spill Major Spill Assess->Major_Spill Uncontrollable Cleanup Cleanup with Appropriate PPE Minor_Spill->Cleanup Evacuate Evacuate Area Major_Spill->Evacuate Alert Alert Supervisor & Emergency Services Evacuate->Alert Report Report Incident Alert->Report Dispose Dispose of Waste Cleanup->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate Decontaminate->Report

Decision-making workflow for responding to a this compound spill.
Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][5]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: this compound is a flammable liquid and vapor.[5] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[3] Containers may explode when heated.[3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][3]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1] Do not allow the chemical to enter drains.[1]

By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can safely handle this compound, minimizing risks and fostering a secure laboratory environment conducive to innovation and discovery.

References

vinylethoxysilane CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Vinylethoxysilane: Properties, Applications, and Experimental Protocols

This guide provides a comprehensive overview of this compound, a versatile organosilane compound, with a focus on its applications in scientific research and development. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the unique properties of this molecule for surface modification, nanoparticle functionalization, and the creation of advanced biomaterials.

Core Properties of this compound

This compound, more systematically known as vinyltriethoxysilane (B1683064) (VTES), is a bifunctional molecule possessing both a reactive vinyl group and hydrolyzable ethoxysilyl groups. This dual reactivity allows it to act as a bridge between organic and inorganic materials, making it a valuable coupling agent in a wide range of applications.

Below is a summary of its key quantitative data:

PropertyValue
CAS Number 78-08-0
Molecular Weight 190.31 g/mol
Molecular Formula C₈H₁₈O₃Si

Applications in Research and Development

The unique chemical structure of this compound makes it a valuable tool in several areas of advanced research, including:

  • Surface Modification of Biomaterials: this compound is used to alter the surface properties of medical implants and other biomaterials. For instance, it can be grafted onto the surface of polymers like ultrahigh molecular weight polyethylene (B3416737) (UHMWPE) to improve their biocompatibility and promote cell adhesion and proliferation[1].

  • Nanoparticle Functionalization: The silane (B1218182) group of this compound can be used to functionalize the surface of nanoparticles, such as silica (B1680970) and iron oxide, to improve their dispersion in polymer matrices and to provide a reactive handle for the attachment of other molecules. This is particularly relevant in the development of targeted drug delivery systems and advanced composite materials.

  • Sol-Gel Coatings: this compound is a common precursor in the sol-gel process for creating thin, protective, and functional coatings on various substrates, including metals and ceramics. These coatings can enhance corrosion resistance and provide a surface that can be further modified, for example, for biomedical implants like titanium[2][3].

  • Biosensor Fabrication: The ability of this compound to form stable layers on surfaces makes it useful in the construction of biosensors. It can be used to create a surface that facilitates the immobilization of biorecognition elements.

Experimental Protocols

This section provides detailed methodologies for two key applications of this compound: the functionalization of silica nanoparticles and the sol-gel coating of titanium substrates.

Protocol 1: Functionalization of Hollow Mesoporous Silica Nanospheres (HMSNSs)

This protocol describes a one-step synthesis of vinyl-functionalized hollow mesoporous silica nanospheres (V-HMSNSs)[4].

Materials:

Procedure:

  • Prepare a solution by dissolving a specific amount of CTAB in a mixture of deionized water and ammonia solution.

  • Allow the surfactant to fully dissolve with stirring.

  • Slowly add 1.8 g of VTES dropwise into the solution under vigorous stirring at room temperature (25 °C). The molar ratio of the reactants should be VTES/CTAB/NH₃/H₂O = 1:(0.0045-0.057):(5.6-17):287[4].

  • Continue stirring the mixture at room temperature for an additional 3 hours.

  • Recover the solid product by filtration.

  • Air-dry the product at room temperature overnight.

  • To remove the surfactant template, reflux 1.0 g of the as-synthesized material in an ethanol solution containing concentrated aqueous HCl for 24 hours.

  • The resulting product is vinyl-functionalized hollow mesoporous silica nanoparticles.

Protocol 2: Sol-Gel Coating of Titanium Substrates

This protocol is based on the creation of hybrid silane-based coatings on titanium materials for medical applications[2][3].

Materials:

  • Vinyltrimethoxysilane (VTMS) - Note: The cited study uses the methoxy (B1213986) variant, but a similar protocol can be adapted for the ethoxy version.

  • Tetraethoxysilane (TEOS)

  • Acetic acid (catalyst)

  • Titanium substrate (e.g., commercially pure titanium Grade 2)

  • Ethanol

  • Deionized water

Procedure:

  • Substrate Preparation: Thoroughly clean the titanium substrate to ensure a uniform surface for coating.

  • Sol Preparation:

    • Prepare a solution of VTMS and TEOS in ethanol. A common ratio to start with is a 1:1 molar ratio of VTMS to TEOS[3].

    • In a separate container, prepare a solution of deionized water, ethanol, and acetic acid.

    • Slowly add the acidic water/ethanol solution to the silane precursor solution while stirring.

    • Allow the sol to hydrolyze and condense for a predetermined amount of time (this can range from a few hours to 24 hours) at room temperature.

  • Coating Deposition:

    • Deposit the sol onto the prepared titanium substrate using a technique such as dip-coating or spin-coating.

  • Curing:

    • The coatings can be cured at a low temperature, which is a significant advantage of the sol-gel process. The cited study notes strong adhesion without additional thermal curing[2]. However, a gentle heating step (e.g., 80-120 °C) can be employed to complete the condensation and remove residual solvent.

Visualizing the Sol-Gel Process

The following diagram illustrates the fundamental steps of the sol-gel process, from the initial hydrolysis of the silane precursor to the formation of a cross-linked gel network.

Sol_Gel_Process cluster_0 Solution Phase cluster_1 Gelation Precursors Silane Precursors (e.g., this compound, TEOS) Sol Colloidal Sol Precursors->Sol Hydrolysis & Condensation Gel 3D Gel Network Sol->Gel Further Condensation

Caption: The Sol-Gel Process Workflow.

Hydrolysis and Condensation Signaling Pathway

The underlying chemistry of the sol-gel process and surface functionalization with this compound involves two primary reactions: hydrolysis and condensation. The following diagram outlines this pathway.

Hydrolysis_Condensation VTES This compound (Si-OR)₃ Hydrolyzed Hydrolyzed Silane (Si-OH)ₙ(OR)₃₋ₙ VTES->Hydrolyzed + H₂O - ROH Hydrolyzed->Hydrolyzed Condensed Condensed Siloxane Network (Si-O-Si) Hydrolyzed->Condensed Condensation (- H₂O or - ROH)

Caption: Hydrolysis and Condensation of this compound.

References

Navigating the Commercial Landscape of Vinylethoxysilane: A Technical Guide to Sources and Purity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of high-purity reagents is a critical factor in ensuring the reliability and reproducibility of experimental outcomes. This technical guide provides an in-depth overview of the commercial sources and purity grades of vinylethoxysilane, a versatile organosilane compound. Due to the specificity of this request, it is important to note a significant challenge in the commercial landscape: this compound is less commonly available than its close chemical relatives, vinyltrimethoxysilane (B1682223) and triethoxyvinylsilane. Much of the readily available commercial and technical data refers to these analogs.

This guide will address the available information on this compound, draw parallels from its more common analogs to infer potential purity considerations, and provide a general framework for purity analysis.

Commercial Availability and Purity Grades

Direct commercial listings for "this compound" are scarce. The market is dominated by suppliers offering vinyl-functionalized silanes with different alkoxy groups, primarily methoxy (B1213986) and ethoxy trimers. For instance, major chemical suppliers like Sigma-Aldrich offer triethoxyvinylsilane with a purity of ≥98% for deposition grade applications. Similarly, vinyltrimethoxysilane is commercially available from various suppliers with purities typically ranging from 97% to 98%.

While a direct one-to-one comparison is not possible due to limited data, it is reasonable to infer that if this compound were commercially available on a large scale, its purity grades would likely fall within a similar range. For specialized applications in research and drug development, custom synthesis might be a necessary route to obtain high-purity this compound.

Table 1: Purity Grades of Commercially Available Vinylalkoxysilane Analogs

CompoundSupplier ExamplePurity GradeNotes
TriethoxyvinylsilaneSigma-Aldrich≥98%Deposition Grade
VinyltrimethoxysilaneSigma-Aldrich97%Standard Grade
VinyltrimethoxysilaneVarious≥98%High Purity Grade

Potential Impurities in this compound

The nature and concentration of impurities are critical parameters for sensitive applications. Based on the synthesis and handling of related alkoxysilanes, potential impurities in commercial this compound could include:

  • Starting Materials and Byproducts: Residual starting materials from synthesis, such as chloro- or ethoxysilanes, and byproducts of the reaction.

  • Oligomeric Species: Self-condensation of this compound can lead to the formation of dimers and other oligomers.

  • Hydrolysis Products: Exposure to moisture can result in the hydrolysis of ethoxy groups, leading to the formation of silanols and siloxanes.

  • Residual Solvents: Solvents used during synthesis and purification may be present in trace amounts.

Experimental Protocol for Purity Determination by Gas Chromatography (GC)

Gas chromatography is a powerful and widely used technique for assessing the purity of volatile compounds like this compound.[1][2][3][4][5] A general protocol for the purity analysis of a vinylalkoxysilane sample is outlined below. It is important to note that method development and validation are crucial for accurate and reliable results.

Objective: To determine the purity of a this compound sample and identify potential volatile impurities.

Materials and Equipment:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

  • Capillary GC column (e.g., non-polar or medium-polarity)

  • Helium or Hydrogen as carrier gas

  • High-purity solvents (e.g., hexane, heptane) for sample dilution

  • This compound sample

  • Reference standards for potential impurities (if available)

  • Autosampler vials and caps

  • Data acquisition and processing software

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound sample.

    • Dilute the sample in a suitable high-purity solvent (e.g., hexane) to a known concentration (e.g., 1 mg/mL).

    • Transfer the diluted sample to an autosampler vial.

  • GC Instrument Conditions (Example):

    • Injector Temperature: 250 °C

    • Detector Temperature (FID): 300 °C

    • Oven Temperature Program:

      • Initial Temperature: 50 °C, hold for 2 minutes

      • Ramp Rate: 10 °C/min to 250 °C

      • Final Hold: Hold at 250 °C for 5 minutes

    • Carrier Gas Flow Rate: 1-2 mL/min (constant flow)

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the area percent of the main this compound peak relative to the total area of all peaks (excluding the solvent peak). This provides an estimation of the purity.

    • For more accurate quantification, a calibration curve using a certified reference standard of this compound is required.

    • Tentative identification of impurity peaks can be achieved by comparing their retention times with those of known standards or by using a mass spectrometry (MS) detector coupled with the GC.

Logical Workflow for Sourcing and Quality Control

The process of acquiring and verifying the purity of a specialized chemical like this compound for research purposes can be visualized as a structured workflow.

Sourcing_and_QC_Workflow cluster_sourcing Sourcing cluster_qc In-House Quality Control Identify_Suppliers Identify Potential Suppliers Request_Specs Request Specifications & CoA Identify_Suppliers->Request_Specs Inquire Evaluate_Data Evaluate Supplier Data Request_Specs->Evaluate_Data Review Custom_Synth Consider Custom Synthesis Evaluate_Data->Custom_Synth If unavailable Receive_Sample Receive Sample Evaluate_Data->Receive_Sample Procure Custom_Synth->Receive_Sample Synthesize & Deliver Purity_Analysis Perform Purity Analysis (e.g., GC) Receive_Sample->Purity_Analysis Characterization Further Characterization (e.g., NMR, IR) Purity_Analysis->Characterization If required Approve_Batch Approve or Reject Batch Purity_Analysis->Approve_Batch Characterization->Approve_Batch

Caption: Workflow for sourcing and quality control of this compound.

References

Methodological & Application

Application Notes and Protocols: Vinylethoxysilane for Surface Modification of Silica Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silica (B1680970) nanoparticles (SNPs) are versatile platforms for a wide range of biomedical applications, including drug delivery, owing to their biocompatibility, tunable size, and large surface area. Surface modification of these nanoparticles is crucial to impart desired functionalities, enhance stability, and control interactions with biological systems. Vinylethoxysilane is a valuable organosilane for surface functionalization, introducing reactive vinyl groups onto the silica surface. These vinyl groups can serve as anchor points for the covalent attachment of therapeutic agents, targeting ligands, and polymers through various chemical reactions, such as thiol-ene "click" chemistry and free-radical polymerization.

These application notes provide detailed protocols for the synthesis of silica nanoparticles and their subsequent surface modification with this compound. Additionally, a general protocol for drug loading onto functionalized silica nanoparticles is presented, which can be adapted for vinyl-modified SNPs.

Data Presentation

Table 1: Synthesis Parameters for Vinyl-Functionalized Mesoporous Silica (V-MS) Nanoparticles
Sample IDSodium Silicate (mL)Vinyltrimethoxysilane (VTMS) (mL)
V00-MS400
V05-MS355
V10-MS3010
V15-MS2515

Data adapted from a study on vinyl-functionalized mesoporous silica. Gelation was observed when the VTMS content exceeded 20 mL.[1]

Table 2: Textural Properties of Vinyl-Functionalized Mesoporous Silica (V-MS) Nanoparticles
Sample IDBET Surface Area (m²/g)Pore Size (nm)Pore Volume (cm³/g)
V00-MS12632.51.05
V05-MS10982.40.98
V10-MS9872.30.89
V15-MS8832.20.81

This table illustrates the effect of increasing vinyl functionalization on the surface area, pore size, and pore volume of the silica nanoparticles.[1]

Experimental Protocols

Protocol 1: Synthesis of Silica Nanoparticles via the Stöber Method

The Stöber method is a widely used sol-gel approach for synthesizing monodisperse silica nanoparticles.[2] The size of the nanoparticles can be controlled by adjusting the concentrations of the reactants.[2]

Materials:

Procedure:

  • In a flask, prepare a mixture of ethanol and deionized water.

  • Add ammonium hydroxide to the ethanol-water mixture and stir to ensure homogeneity.

  • Rapidly add TEOS to the stirring solution.

  • Continue stirring the reaction mixture at room temperature for a specified duration (e.g., 12 hours). The solution will become turbid as silica nanoparticles form.

  • Collect the silica nanoparticles by centrifugation.

  • Wash the nanoparticles multiple times with ethanol and deionized water to remove unreacted reagents.

  • The purified silica nanoparticles can be redispersed in ethanol or water for storage and further modification.

Protocol 2: Surface Modification of Silica Nanoparticles with this compound (Post-Grafting Method)

This protocol describes the covalent attachment of vinyl groups to the surface of pre-synthesized silica nanoparticles.

Materials:

Procedure:

  • Disperse the synthesized silica nanoparticles in anhydrous toluene or ethanol in a round-bottom flask.

  • Add this compound (or VTMS) to the nanoparticle suspension. The amount of silane (B1218182) can be varied to control the degree of surface functionalization.

  • If desired, add a small amount of triethylamine to catalyze the reaction.

  • Reflux the mixture with stirring for several hours (e.g., 12-24 hours) under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to cool to room temperature.

  • Collect the vinyl-functionalized silica nanoparticles by centrifugation.

  • Wash the nanoparticles thoroughly with toluene or ethanol to remove any unreacted silane.

  • Dry the modified nanoparticles under vacuum.

Protocol 3: General Protocol for Drug Loading onto Functionalized Silica Nanoparticles

This protocol outlines a general method for loading therapeutic agents onto surface-modified silica nanoparticles. This method can be adapted for vinyl-functionalized SNPs, where the drug may be conjugated to the vinyl groups or physically adsorbed.

Materials:

  • Vinyl-functionalized silica nanoparticles

  • Drug of interest

  • Appropriate solvent for the drug

  • Phosphate-buffered saline (PBS) or other suitable buffer

Procedure:

  • Disperse the vinyl-functionalized silica nanoparticles in the chosen solvent.

  • Dissolve the drug in a compatible solvent.

  • Add the drug solution to the nanoparticle suspension and stir for an extended period (e.g., 24 hours) at room temperature to allow for drug loading. The loading can occur through physical adsorption or covalent bonding to the vinyl groups (which may require additional reagents and specific reaction conditions).

  • Collect the drug-loaded nanoparticles by centrifugation.

  • Wash the nanoparticles with the solvent to remove any unloaded drug.

  • Dry the drug-loaded nanoparticles.

  • To study the drug release profile, disperse the drug-loaded nanoparticles in a release medium (e.g., PBS at a specific pH) and monitor the concentration of the released drug over time using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

Visualizations

Synthesis_Workflow Reagents TEOS, Ethanol, Water, Ammonia Stober Stöber Synthesis Reagents->Stober SNPs Silica Nanoparticles Stober->SNPs Modification Surface Modification SNPs->Modification Silane This compound Silane->Modification VSNPs Vinyl-Functionalized Silica Nanoparticles Modification->VSNPs

Caption: Workflow for the synthesis and surface modification of silica nanoparticles.

Drug_Delivery_Workflow VSNPs Vinyl-Functionalized Silica Nanoparticles Loading Drug Loading (Adsorption or Covalent Bonding) VSNPs->Loading Drug Therapeutic Drug Drug->Loading Loaded_NPs Drug-Loaded Nanoparticles Loading->Loaded_NPs Release Controlled Drug Release Loaded_NPs->Release Target Target Site (e.g., Tumor) Release->Target

References

Application Notes and Protocols for Vinylethoxysilane as a Coupling Agent in Polymer Composites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of vinylethoxysilane as a coupling agent to enhance the properties of polymer composites. Detailed protocols for filler treatment and composite fabrication are provided, along with a summary of the expected improvements in mechanical and thermal properties.

Introduction

This compound is a bifunctional organosilane that acts as a molecular bridge between inorganic fillers (e.g., glass fibers, silica, carbon fibers) and organic polymer matrices. Its vinyl group can copolymerize with the polymer matrix, while the ethoxy groups hydrolyze to form silanols, which then condense with hydroxyl groups on the surface of inorganic fillers. This covalent bonding at the filler-matrix interface leads to significant improvements in the mechanical, thermal, and moisture resistance properties of the resulting composite material.[1]

Mechanism of Action

The effectiveness of this compound as a coupling agent relies on a two-step reaction mechanism:

  • Hydrolysis: The ethoxy groups (-OC2H5) on the silicon atom hydrolyze in the presence of water to form reactive silanol (B1196071) groups (-Si-OH). This reaction is often catalyzed by acids or bases.

  • Condensation: The newly formed silanol groups condense with hydroxyl groups present on the surface of the inorganic filler, forming stable siloxane bonds (Si-O-Filler). Simultaneously, the vinyl group of the silane (B1218182) is available to react and form covalent bonds with the polymer matrix during polymerization or crosslinking.

This dual reactivity creates a strong and durable bond at the interface, enabling efficient stress transfer from the polymer matrix to the reinforcing filler.

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation & Polymerization VES This compound (CH2=CH-Si(OC2H5)3) Silanol Vinylsilanetriol (CH2=CH-Si(OH)3) VES->Silanol + 3H2O Water Water (H2O) Ethanol Ethanol (C2H5OH) Silanol->Ethanol + 3C2H5OH Filler Inorganic Filler with -OH groups Silanol->Filler Forms Si-O-Filler bonds Polymer Polymer Matrix Silanol->Polymer Vinyl group reacts with polymer Composite Reinforced Polymer Composite Filler->Composite Polymer->Composite G cluster_workflow Experimental Workflow start Start pretreatment Filler Pre-treatment (Cleaning/Heating) start->pretreatment hydrolysis Hydrolysis of This compound pretreatment->hydrolysis treatment Filler Immersion & Coating hydrolysis->treatment washing Washing (Ethanol/Acetone) treatment->washing drying Drying & Curing (Oven) washing->drying composite_fab Composite Fabrication drying->composite_fab characterization Characterization (Mechanical, Thermal) composite_fab->characterization end End characterization->end

References

Application Notes and Protocols for Vinylethoxysilane in the Preparation of Crosslinked Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylethoxysilane (VTES) is a versatile bifunctional molecule utilized in polymer chemistry to introduce crosslinking capabilities. Its vinyl group can readily participate in conventional free-radical polymerization with a variety of vinyl monomers, while the ethoxysilane (B94302) moiety provides a latent reactive site for subsequent moisture-cured crosslinking through hydrolysis and condensation reactions. This dual reactivity allows for the formation of robust, three-dimensional polymer networks with enhanced thermal, mechanical, and chemical resistance.

The crosslinking process initiated by the hydrolysis of the ethoxy groups on the silicon atom leads to the formation of silanol (B1196071) intermediates. These silanols can then condense with each other or with remaining ethoxy groups to form stable siloxane (Si-O-Si) bonds, resulting in a covalently crosslinked polymer matrix. This moisture-curing mechanism is particularly advantageous as it can proceed at ambient temperatures, eliminating the need for high-temperature curing processes that can be detrimental to sensitive substrates or incorporated active pharmaceutical ingredients.

These application notes provide detailed protocols for the preparation of two distinct types of crosslinked polymers using this compound: a hydrogel based on crosslinked sodium polyacrylate and a crosslinked polyethylene (B3416737).

Application 1: Synthesis of this compound Crosslinked Poly(acrylic acid sodium) (PVTES-NaPAA) Hydrogel

This protocol details the synthesis of a crosslinked hydrogel with potential applications in drug delivery, tissue engineering, and as a binder material in battery technologies.[1] The free-radical copolymerization of acrylic acid and this compound is followed by neutralization and moisture-induced crosslinking.

Experimental Protocol

Materials:

Equipment:

  • 250 mL three-necked round bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Nitrogen inlet/outlet

  • pH meter

Procedure:

  • Monomer Solution Preparation: In the three-necked flask, dissolve the desired amounts of acrylic acid and this compound in deionized water.

  • Inert Atmosphere: Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization. Maintain a nitrogen atmosphere throughout the reaction.

  • Initiator Addition: While stirring, add the ammonium persulfate initiator to the monomer solution.

  • Polymerization: Heat the reaction mixture to 60°C and maintain this temperature for 4 hours with continuous stirring.

  • Neutralization: After polymerization, cool the solution to room temperature. Neutralize the poly(acrylic acid-co-vinylethoxysilane) solution to a pH of approximately 6.0 by slowly adding a sodium hydroxide solution.

  • Crosslinking (Curing): The resulting PVTES-NaPAA solution can be cast into a film or mold. Crosslinking will occur upon drying and exposure to ambient moisture. To accelerate crosslinking, the material can be placed in a controlled humidity environment.

Data Presentation
ParameterValue
Acrylic Acid9.9 g
This compound0.1 g
Ammonium Persulfate0.1 g
Deionized Water100 mL
Reaction Temperature60 °C
Reaction Time4 h
Final pH6.0

Note: The monomer ratio can be varied to control the crosslinking density and final properties of the hydrogel.

Reaction Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Polymerization Monomers Acrylic Acid + this compound in Deionized Water N2_Purge Nitrogen Purge (30 min) Monomers->N2_Purge Initiator Add Ammonium Persulfate N2_Purge->Initiator Polymerization Heat to 60°C (4 hours) Initiator->Polymerization Neutralization Neutralize with NaOH to pH 6 Polymerization->Neutralization Casting Cast into desired form Neutralization->Casting Curing Moisture Cure (Crosslinking) Casting->Curing

Caption: Workflow for the synthesis of PVTES-NaPAA hydrogel.

Application 2: Preparation of Crosslinked Polyethylene via the Sioplas® Process

This two-step protocol is widely used in the wire and cable industry to produce crosslinked polyethylene (XLPE) with improved temperature and chemical resistance. The first step involves grafting this compound onto the polyethylene backbone, followed by a second step of moisture-induced crosslinking.

Experimental Protocol

Step 1: Grafting

Materials:

  • Low-density polyethylene (LDPE)

  • This compound (VTES)

  • Dicumyl peroxide (DCP, initiator)

Equipment:

  • Twin-screw extruder or internal mixer

  • Pelletizer

Procedure:

  • Premixing: Prepare a masterbatch by absorbing the this compound and dicumyl peroxide onto a portion of the polyethylene pellets.

  • Extrusion Grafting: Feed the masterbatch and the remaining polyethylene into the extruder. The melt temperature is typically maintained between 160-200°C. The vinyl group of the VTES grafts onto the polyethylene backbone via a free-radical mechanism initiated by the peroxide.

  • Pelletizing: The grafted polyethylene is then extruded and pelletized. These pellets are stable for storage if protected from moisture.

Step 2: Crosslinking (Curing)

Materials:

  • Grafted polyethylene pellets

  • Catalyst masterbatch (containing a tin catalyst, e.g., dibutyltin (B87310) dilaurate)

Equipment:

  • Extruder for shaping (e.g., wire coating)

  • Water bath or steam sauna (80-95°C)

Procedure:

  • Compounding: The grafted polyethylene pellets are dry-blended with a catalyst masterbatch.

  • Shaping: The mixture is then processed through an extruder to form the final product (e.g., wire insulation).

  • Moisture Curing: The shaped article is then exposed to hot water or steam. The moisture diffuses into the polymer, and in the presence of the catalyst, the ethoxysilane groups hydrolyze and condense to form a crosslinked network.

Data Presentation
ComponentFunctionTypical Concentration (phr*)
Grafting Stage
PolyethyleneBase Polymer100
This compoundGrafting/Crosslinking Agent1.5 - 2.5
Dicumyl PeroxideInitiator0.05 - 0.1
Curing Stage
Grafted PolyethylenePrecursor100
Catalyst MasterbatchCuring Catalyst5
phr: parts per hundred parts of resin

Process Workflow

G cluster_grafting Step 1: Grafting cluster_curing Step 2: Curing PE_VTES_DCP Polyethylene + VTES + Peroxide Extruder1 Melt Extrusion (160-200°C) PE_VTES_DCP->Extruder1 Grafted_Pellets Grafted Polyethylene Pellets Extruder1->Grafted_Pellets Grafted_Catalyst Grafted Pellets + Catalyst Masterbatch Grafted_Pellets->Grafted_Catalyst Extruder2 Shaping Extrusion Grafted_Catalyst->Extruder2 Moisture_Cure Hot Water/Steam Bath (80-95°C) Extruder2->Moisture_Cure XLPE Crosslinked Polyethylene (XLPE) Moisture_Cure->XLPE

Caption: Sioplas® process for crosslinking polyethylene.

Characterization of Crosslinked Polymers

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is a powerful tool to monitor the grafting and crosslinking reactions.

  • Grafting: The successful grafting of VTES onto a polymer backbone can be confirmed by the appearance of characteristic peaks for Si-O-C stretching, typically in the range of 1080-1100 cm⁻¹.

  • Crosslinking: The formation of the siloxane crosslinks (Si-O-Si) can be observed by the emergence of a broad and strong absorption band around 1040-1080 cm⁻¹.

Gel Content Determination

The gel content is a measure of the degree of crosslinking. It is determined by solvent extraction.

Protocol:

  • A known weight of the crosslinked polymer is placed in a wire mesh cage.

  • The cage is immersed in a suitable solvent (e.g., xylene for polyethylene, water for PVTES-NaPAA) at an elevated temperature for an extended period (e.g., 8-24 hours).

  • The cage is removed, and the swollen sample is dried to a constant weight.

  • The gel content is calculated as the percentage of the insoluble fraction relative to the initial weight.

Swelling Ratio

The swelling ratio provides information about the crosslink density of a hydrogel.

Protocol:

  • A dried, pre-weighed sample of the crosslinked hydrogel is immersed in a solvent (typically deionized water) until equilibrium swelling is reached.

  • The swollen gel is removed, blotted to remove excess surface water, and weighed.

  • The swelling ratio is calculated as the ratio of the weight of the swollen gel to the weight of the dry gel.

A lower swelling ratio generally indicates a higher crosslink density.

References

Application Notes and Protocols: Vinylethoxysilane as a Crosslinking Agent for Polyethylene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of vinylethoxysilane as a crosslinking agent for polyethylene (B3416737). Crosslinking polyethylene (PE) with this compound, a process known as silane (B1218182) crosslinking or moisture curing, significantly enhances its thermomechanical properties, chemical resistance, and durability, making it suitable for a wide range of high-performance applications.

Introduction

Polyethylene, a versatile and widely used thermoplastic, exhibits limitations in demanding applications due to its relatively low melting point and susceptibility to deformation at elevated temperatures. Crosslinking transforms thermoplastic polyethylene into a thermosetting material, creating a three-dimensional network structure that improves its performance characteristics.[1][2] The silane crosslinking method, specifically using vinyl-functional alkoxysilanes like this compound, offers a cost-effective and versatile approach compared to other methods like peroxide or radiation crosslinking.[3][4]

This method involves two primary steps: the grafting of this compound onto the polyethylene backbone, initiated by a peroxide, followed by moisture-induced crosslinking through a hydrolysis and condensation reaction, often catalyzed by an organotin compound.[3][5] The resulting crosslinked polyethylene (PEX or XLPE) exhibits enhanced properties such as:

  • Improved Thermal Stability: Increased dimensional stability at elevated temperatures.[3][6]

  • Enhanced Mechanical Properties: Increased tensile strength, impact resistance, and creep resistance.[2][5][7]

  • Greater Chemical Resistance: Reduced swelling and degradation in the presence of various chemicals.

  • Excellent Wear Resistance: Improved durability for applications involving friction and abrasion.[5]

Chemistry of this compound Crosslinking

The crosslinking process occurs in two distinct stages:

Stage 1: Silane Grafting

In the molten state, typically within an extruder, a peroxide initiator (e.g., dicumyl peroxide, DCP) decomposes to form free radicals. These radicals abstract hydrogen atoms from the polyethylene chains, creating polymer radicals. The this compound then reacts with these polymer radicals, grafting the silane moiety onto the polyethylene backbone.

Stage 2: Moisture Curing (Crosslinking)

The silane-grafted polyethylene is then exposed to moisture (e.g., hot water bath or steam). The ethoxy groups on the silane undergo hydrolysis in the presence of a catalyst (e.g., dibutyltin (B87310) dilaurate) to form silanol (B1196071) groups. These silanol groups subsequently condense with each other to form stable siloxane bridges (-Si-O-Si-) between the polyethylene chains, resulting in a crosslinked network.[3][5]

Experimental Protocols

Materials and Equipment
  • Polyethylene: Low-density polyethylene (LDPE), high-density polyethylene (HDPE), or linear low-density polyethylene (LLDPE) pellets.

  • Crosslinking Agent: this compound (VTES).

  • Initiator: Dicumyl peroxide (DCP).

  • Catalyst: Dibutyltin dilaurate (DBTDL).

  • Solvent (for gel content): Xylene or decahydronaphthalene.

  • Equipment:

    • Twin-screw extruder or internal mixer (e.g., Brabender) for melt grafting.

    • Hot press for sample molding.

    • Water bath or steam autoclave for moisture curing.

    • Soxhlet extraction apparatus for gel content determination.

    • Fourier Transform Infrared (FTIR) Spectrometer.

    • Differential Scanning Calorimeter (DSC).

    • Universal Testing Machine for mechanical property analysis.

Protocol 1: Silane Grafting of Polyethylene (Sioplas® Process)

The Sioplas® process is a two-step method where grafting and shaping are performed before crosslinking.[3]

  • Premixing: Prepare a liquid mixture of this compound and dicumyl peroxide. The ratio will depend on the desired degree of crosslinking.

  • Melt Compounding:

    • Feed the polyethylene pellets into the extruder or internal mixer.

    • Set the temperature profile of the extruder typically between 170°C and 210°C.[4]

    • Once the polyethylene is molten and homogenized, inject the this compound/DCP mixture into the polymer melt.

    • Ensure thorough mixing to achieve uniform grafting. The residence time in the extruder is a critical parameter.

  • Pelletizing: Extrude the silane-grafted polyethylene strand and pelletize it for further processing.

Protocol 2: Moisture Curing
  • Sample Preparation: Mold the grafted polyethylene pellets into the desired shape (e.g., sheets, tensile bars) using a hot press.

  • Crosslinking:

    • Immerse the molded samples in a hot water bath maintained at a temperature between 80°C and 90°C.[3][6]

    • The duration of the water immersion depends on the sample thickness and the desired degree of crosslinking, typically ranging from a few hours to 24 hours.[5]

    • Alternatively, expose the samples to steam in an autoclave.

Protocol 3: Characterization of Crosslinked Polyethylene

The gel content is a measure of the degree of crosslinking and represents the insoluble fraction of the polymer in a solvent.[3][5][8][9][10]

  • Sample Preparation: Accurately weigh a small piece (approximately 0.3 g) of the crosslinked polyethylene sample.

  • Extraction:

    • Place the sample in a stainless steel mesh cage.

    • Suspend the cage in a flask containing xylene.

    • Heat the xylene to its boiling point and reflux for 12 hours.

  • Drying:

    • Remove the sample from the solvent.

    • Dry the sample in a vacuum oven at 80°C until a constant weight is achieved.

  • Calculation:

    • Calculate the gel content using the following formula: Gel Content (%) = (Final Weight / Initial Weight) x 100

FTIR spectroscopy is used to confirm the grafting of this compound onto the polyethylene backbone and to monitor the crosslinking reaction.

  • Sample Preparation: Prepare thin films of the grafted and crosslinked polyethylene samples.

  • Analysis:

    • Obtain the FTIR spectrum of each sample.

    • Look for characteristic absorption peaks:

      • Si-O-C (from grafted silane): ~1090 cm⁻¹ and ~1190 cm⁻¹.[1][11]

      • Si-O-Si (from crosslinks): A broad peak around 1080 cm⁻¹.[4]

DSC is used to evaluate the thermal properties of the crosslinked polyethylene, such as the melting temperature (Tm) and crystallinity.

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) into an aluminum DSC pan.

  • Analysis:

    • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[12]

    • Record the heat flow as a function of temperature.

    • The melting temperature is determined from the peak of the melting endotherm. The degree of crystallinity can be calculated from the enthalpy of fusion.[12]

Data Presentation

The following tables summarize the expected influence of this compound and dicumyl peroxide concentrations on the properties of crosslinked polyethylene.

Table 1: Effect of this compound (VTES) Concentration on LDPE Properties

VTES Concentration (phr)DCP Concentration (phr)Gel Content (%)Tensile Strength (MPa)Elongation at Break (%)
1.00.5~40-50~12-15~300-400
2.00.5~55-65~15-18~250-350
3.00.5~65-75~18-21~200-300
4.00.5~70-80~20-23~150-250

*phr: parts per hundred parts of resin

Table 2: Effect of Dicumyl Peroxide (DCP) Concentration on LDPE Properties

VTES Concentration (phr)DCP Concentration (phr)Gel Content (%)Tensile Strength (MPa)Elongation at Break (%)
2.00.2~45-55~14-17~280-380
2.00.5~55-65~15-18~250-350
2.00.8~60-70~16-19~220-320
2.01.0~65-75~17-20~200-300

*phr: parts per hundred parts of resin

Table 3: Thermal Properties of Neat and Crosslinked Polyethylene

MaterialMelting Temperature (Tm) (°C)Degree of Crystallinity (%)
Neat LDPE~110-120~40-50
XLPE (VTES crosslinked)~105-115~35-45
Neat HDPE~130-135~60-80
XLPE (VTES crosslinked)~125-130~55-75

Note: The degree of crystallinity generally decreases slightly after crosslinking as the network structure hinders the ordered arrangement of polymer chains.[13]

Visualizations

G cluster_grafting Stage 1: Silane Grafting (in Extruder) cluster_crosslinking Stage 2: Moisture Curing PE Polyethylene (PE-H) PE_Radical Polyethylene Radical (PE•) PE->PE_Radical H-Abstraction by R-O• Peroxide Peroxide (R-O-O-R) Heat1 Heat Peroxide->Heat1 Radical_Initiator Initiator Radicals (2 R-O•) Heat1->Radical_Initiator Decomposition Grafted_PE Silane-Grafted Polyethylene PE_Radical->Grafted_PE VTES This compound (CH2=CH-Si(OEt)3) VTES->Grafted_PE Grafted_PE2 Silane-Grafted Polyethylene Hydrolyzed_PE Hydrolyzed Polyethylene (PE-Si(OH)3) Grafted_PE2->Hydrolyzed_PE H2O Water (H2O) H2O->Hydrolyzed_PE Hydrolysis Catalyst Catalyst (e.g., DBTDL) Catalyst->Hydrolyzed_PE Crosslinked_PE Crosslinked Polyethylene (PE-Si-O-Si-PE) Hydrolyzed_PE->Crosslinked_PE Condensation

Caption: Chemical pathway of this compound crosslinking of polyethylene.

G start Start premix Premix this compound and Dicumyl Peroxide start->premix extrude Melt Compound Polyethylene with Silane/Peroxide Mixture premix->extrude pelletize Pelletize Grafted Polyethylene extrude->pelletize mold Mold Grafted Pellets into Desired Shape pelletize->mold cure Moisture Cure (Hot Water Bath or Steam) mold->cure characterize Characterize Crosslinked Product (Gel Content, FTIR, DSC, Mechanical Tests) cure->characterize end End characterize->end

Caption: Experimental workflow for polyethylene crosslinking.

G cluster_inputs Input Parameters cluster_outputs Resulting Properties PE_Type Polyethylene Type (LDPE, HDPE, LLDPE) Gel_Content Gel Content (Crosslink Density) PE_Type->Gel_Content Influences Mechanical Mechanical Properties (Tensile Strength, Elongation) PE_Type->Mechanical Influences Thermal Thermal Properties (Melting Point, Crystallinity) PE_Type->Thermal Influences VTES_Conc This compound Concentration VTES_Conc->Gel_Content Increases DCP_Conc Peroxide Concentration DCP_Conc->Gel_Content Increases Cure_Time Curing Time & Temperature Cure_Time->Gel_Content Increases Gel_Content->Mechanical Improves Gel_Content->Thermal Improves Stability Chemical Chemical Resistance Gel_Content->Chemical Improves

Caption: Relationship between process parameters and material properties.

References

Troubleshooting & Optimization

preventing premature polymerization of vinylethoxysilane during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for vinylethoxysilane. This guide is designed for researchers, scientists, and drug development professionals to prevent, identify, and troubleshoot premature polymerization of this compound during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What causes the premature polymerization of this compound?

A1: this compound is susceptible to premature polymerization initiated by several factors. The vinyl group can undergo free-radical polymerization. This process can be triggered by exposure to heat, ultraviolet (UV) light, and the presence of radical initiators (like peroxides). Additionally, the ethoxy groups are sensitive to hydrolysis in the presence of moisture, which can lead to condensation and oligomerization, a different pathway but one that also results in increased viscosity and gel formation. Oxygen can also promote the formation of peroxides, which then act as initiators.

Q2: What are the ideal storage conditions to ensure the stability of this compound?

A2: To maximize shelf life and prevent premature polymerization, this compound should be stored in a cool, dark, and dry environment. The container should be tightly sealed to prevent moisture ingress and oxygen exposure. For long-term storage, blanketing the container with a dry, inert gas such as nitrogen or argon is highly recommended to displace air.

Q3: What chemical inhibitors are used to stabilize this compound?

A3: To prevent free-radical polymerization, small amounts of inhibitors are typically added to this compound by the manufacturer. Common inhibitors for vinyl monomers include phenols and their derivatives, such as 4-methoxyphenol (B1676288) (MEHQ), butylated hydroxytoluene (BHT), and hydroquinone (B1673460) (HQ).[1] These compounds work by scavenging free radicals, which terminates the polymerization chain reaction.

Q4: How can I determine if my this compound has begun to polymerize?

A4: The initial signs of polymerization are often a noticeable increase in the liquid's viscosity. As the process advances, the liquid may become cloudy or hazy. In advanced stages, you may observe the formation of soft gels, solid precipitates, or a complete solidification of the material. Any deviation from a clear, low-viscosity liquid should be considered a sign of instability.

Troubleshooting Guide

Problem: The viscosity of my this compound appears higher than normal.

  • Assessment: An increase in viscosity is the primary indicator that polymerization has initiated. The material may still be usable if the change is minor, but its performance could be compromised.

  • Action:

    • Perform a quality control check if you have an established protocol (e.g., measure viscosity, refractive index, or perform spectroscopic analysis).

    • If the material is critical for your experiment, consider running a small-scale functional test to ensure it meets requirements.

    • If the viscosity has increased significantly or continues to increase, it is best to dispose of the material according to your institution's safety guidelines.

    • Review your storage and handling procedures to prevent future occurrences. Ensure the container is sealed properly and stored away from heat and light.

Problem: I see solid particles, cloudiness, or a gel-like substance in my this compound.

  • Assessment: The presence of solids or gels indicates that polymerization has progressed significantly. The material is no longer pure this compound and is likely unsuitable for most applications.

  • Action:

    • Do not use the material. The presence of polymers can unpredictably alter reaction kinetics, stoichiometry, and final product properties.

    • Safely dispose of the entire batch following hazardous waste protocols. Do not attempt to filter or salvage the remaining liquid, as the polymerization process may continue.

Problem: I need to store a partially used container of this compound.

  • Assessment: A partially used container has a larger headspace, increasing the material's exposure to air (oxygen and moisture), which can accelerate degradation.

  • Action:

    • Minimize the time the container is open to the atmosphere.

    • Before sealing, purge the headspace with a dry, inert gas like nitrogen or argon. This displaces the moist air and oxygen.

    • Ensure the cap and any seals are clean and securely fastened to prevent leaks.

    • Clearly label the container with the date it was opened.

    • Return the container to the recommended storage conditions (cool, dark, dry).

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound
ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of thermally initiated polymerization.
Atmosphere Inert Gas (Nitrogen, Argon)Prevents oxidation and peroxide formation; displaces moisture.
Light Exposure Store in opaque or amber containers in the dark.Prevents UV light from initiating free-radical polymerization.
Moisture Keep container tightly sealed; use a dry environment.Prevents hydrolysis of ethoxy groups, which leads to condensation.
Container Material Original manufacturer's container (often glass or specially lined).Ensures compatibility and prevents leaching of potential catalysts.
Table 2: Common Polymerization Inhibitors for Vinyl Monomers
InhibitorAbbreviationTypical Concentration (ppm)Notes
4-MethoxyphenolMEHQ50 - 200Very common; requires oxygen to be effective.[1]
Butylated HydroxytolueneBHT100 - 1000A versatile phenolic antioxidant and radical scavenger.[1]
HydroquinoneHQ200 - 1000Highly effective, but may discolor the material over time.[1]
PhenothiazinePTZ100 - 500Effective at higher temperatures but can impart color.

Experimental Protocols

Protocol 1: Visual and Physical Assessment of this compound Stability

Objective: To perform a quick, routine check for signs of premature polymerization in stored this compound.

Materials:

  • Sample of this compound in its original container.

  • Clean, dry glass pipette or rod.

  • White background (e.g., a piece of paper).

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat.

Methodology:

  • Work Area Preparation: Ensure you are working in a well-ventilated area, such as a fume hood.

  • Visual Inspection (Clarity):

    • Place the sealed container against a white background.

    • Gently swirl the container and observe the liquid.

    • Record any signs of cloudiness, haze, or visible solid particles. A stable product should be perfectly clear.

  • Visual Inspection (Color):

    • Observe the color of the liquid. While some inhibitors can impart a slight color, note any significant change from the color of a fresh batch or the manufacturer's specification.

  • Physical Inspection (Viscosity):

    • Carefully open the container.

    • Dip a clean, dry glass rod or pipette into the liquid.

    • Slowly withdraw the rod and observe how the liquid flows off the tip.

    • Compare the flow behavior to that of a fresh, uncompromised sample if available. A noticeable thickening or "stringiness" indicates an increase in viscosity.

Protocol 2: Accelerated Stability Test

Objective: To assess the long-term stability of a this compound sample under stressed conditions, often used to evaluate the effectiveness of an inhibitor.

Materials:

  • This compound sample.

  • Several small, sealable glass vials (e.g., 20 mL scintillation vials with PTFE-lined caps).

  • Oven or incubator capable of maintaining a constant temperature (e.g., 40°C or 50°C).

  • Analytical equipment for evaluation (e.g., viscometer, Gas Chromatograph (GC), FT-IR spectrometer).

  • PPE as required.

Methodology:

  • Sample Preparation:

    • Aliquot the this compound sample into several labeled vials. Fill each vial to about 80% capacity to leave a consistent headspace.

    • If testing the effect of the atmosphere, purge half of the vials with an inert gas before sealing.

    • Prepare a "control" or "time-zero" sample for immediate analysis.

  • Initial Analysis (Time-Zero):

    • Analyze the control sample to establish a baseline.

    • Measure and record the viscosity.

    • (Optional) Run a GC analysis to determine the initial purity (monomer content).

    • (Optional) Obtain an FT-IR spectrum, paying attention to the peaks corresponding to the vinyl and Si-O-C bonds.

  • Incubation:

    • Place the remaining sealed vials in the pre-heated oven at the desired temperature (e.g., 40°C).[2]

    • The Arrhenius equation suggests that storage for 12 weeks at 40°C can approximate 1 year of storage at room temperature.[2]

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1, 4, 8, and 12 weeks), remove one vial from the oven.[2]

    • Allow the vial to cool completely to room temperature.

    • Perform the same set of analyses as the time-zero sample: visual inspection, viscosity measurement, GC purity, and/or FT-IR analysis.

  • Data Interpretation:

    • Compare the results from each time point to the baseline.

    • A stable product will show minimal change in its physical and chemical properties over the course of the test.

    • Significant increases in viscosity or decreases in monomer purity indicate poor stability under the tested conditions.

Visualizations

TroubleshootingWorkflow start Start: Assess this compound Sample visual_check Perform Visual Check (Clarity, Color, Solids) start->visual_check is_clear Is the liquid clear and free of solids? visual_check->is_clear viscosity_check Perform Viscosity Check is_clear->viscosity_check Yes quarantine Quarantine Material. Do not use. is_clear->quarantine No is_low_viscosity Is viscosity normal? viscosity_check->is_low_viscosity use_material Material is OK for Use (Follow best practices for handling) is_low_viscosity->use_material Yes re_evaluate Consider small-scale functional test. Re-evaluate storage conditions. is_low_viscosity->re_evaluate No dispose Dispose of Material (Follow safety protocols) quarantine->dispose re_evaluate->dispose

Caption: Troubleshooting workflow for assessing this compound stability.

PolymerizationInhibition cluster_0 Polymerization Process cluster_1 Inhibition Mechanism M Vinyl Monomer MR Propagating Radical (M-R•) R Free Radical (R•) (from Initiator) R->M Initiation MR->M Propagation Polymer Polymer Chain MR->Polymer Inhibitor Inhibitor (InH) (e.g., BHT, MEHQ) Inactive Inactive Product (M-R-H + In•) Inhibitor->Inactive MR_2 Propagating Radical (M-R•) MR_2->Inhibitor Termination

Caption: Simplified mechanism of free-radical polymerization and inhibition.

References

Technical Support Center: Vinylethoxysilane Surface Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vinylethoxysilane for surface modification.

Troubleshooting Incomplete Surface Coverage

Achieving a complete and uniform this compound monolayer is critical for subsequent applications. Below are common issues and their potential causes and solutions.

Frequently Asked Questions (FAQs)

Q1: I'm observing patchy or incomplete coverage of my substrate with this compound. What are the likely causes?

Incomplete surface coverage is a common issue that can stem from several factors throughout the experimental process. The most frequent culprits are inadequate substrate preparation, suboptimal reaction conditions, and degradation of the silane (B1218182) reagent. Specifically, this can include:

  • Insufficient surface hydroxylation: The covalent attachment of this compound relies on the presence of hydroxyl (-OH) groups on the substrate surface.

  • Surface contamination: Organic residues, dust, or other particulates can mask the surface and prevent silane binding.

  • Incorrect silane concentration: Both too low and too high concentrations of this compound can lead to poor film quality.[1]

  • Suboptimal humidity and temperature: Environmental conditions play a crucial role in the hydrolysis and condensation reactions of silanes.[1]

  • Degraded this compound: The reagent is sensitive to moisture and can prematurely hydrolyze and polymerize in solution or upon storage.[2]

Q2: How can I properly prepare my glass or silicon-based substrate for silanization?

Proper substrate preparation is paramount for successful silanization. The goal is to create a clean, hydrophilic surface with a high density of hydroxyl groups.

  • Cleaning: Thoroughly clean the substrate to remove organic contaminants. Common methods include sonication in a detergent solution (e.g., Hellmanex III), followed by extensive rinsing with deionized water. A final sonication in acetone (B3395972) and a rinse with methanol (B129727) can further ensure cleanliness.[3]

  • Hydroxylation/Activation: To generate a high density of surface hydroxyl groups, various activation methods can be employed.

    • Piranha solution: A mixture of sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂) is highly effective but also extremely hazardous.

    • RCA cleaning: A sequence of cleaning steps involving ammonia, hydrogen peroxide, and hydrochloric acid is a standard procedure in the semiconductor industry.

    • Oxygen plasma treatment: This method is highly effective at both cleaning and activating the surface.

    • Acid/Base treatment: Soaking in a dilute acid (e.g., 1mM HCl) followed by a dilute base (e.g., 1mM NaOH) and extensive rinsing with deionized water can also be effective.[4]

Q3: What is the optimal concentration of this compound to use?

The ideal concentration of this compound can depend on the solvent and deposition method. While a monolayer is often the goal, some studies suggest that using a slight excess to form several layers can sometimes yield optimal results, which are then rinsed to leave a stable monolayer.[5][6] A typical starting point for solution-based deposition is a 1-2% (v/v) solution of this compound.[7]

Q4: How do I prepare and handle the this compound solution to ensure its stability?

This compound is moisture-sensitive, and its stability in solution is critical for reproducible results.

  • Solvent Choice: Anhydrous solvents such as toluene (B28343) or ethanol (B145695) are commonly used.[8]

  • Hydrolysis: For deposition from aqueous alcohol solutions, a pre-hydrolysis step is necessary. This is typically achieved by adding the silane to a mixture of 95% ethanol and 5% water, adjusted to a pH of 4.5-5.5 with an acid like acetic acid.[7] Allow the solution to stir for a few minutes to facilitate hydrolysis before introducing the substrate. The rate of hydrolysis is pH-dependent, being slowest at a neutral pH.[9][10][11]

  • Solution Age: Use freshly prepared solutions. The stability of aqueous silane solutions can range from hours to days depending on the specific silane and pH.[7]

Q5: What are the ideal environmental conditions (temperature, humidity) for this compound deposition?

Controlled environmental conditions are crucial for consistent results.

  • Humidity: High humidity can cause premature hydrolysis and polymerization of the silane in the bulk solution, leading to aggregates that deposit on the surface, resulting in a rough and incomplete film.[1] Conversely, some adsorbed water on the substrate is necessary for the reaction to proceed. Working in a controlled humidity environment (e.g., a glove box with a controlled nitrogen atmosphere) is recommended.

  • Temperature: The reaction temperature can affect the rate of both the surface reaction and potential side reactions in solution. Room temperature is typically sufficient for the deposition process. Post-deposition curing at elevated temperatures (e.g., 110-120°C) can help to drive the condensation reaction and form a more stable siloxane network.[4][7]

Q6: My this compound coating appears hazy or foggy. What could be the cause?

A hazy or foggy appearance often indicates a number of potential issues:

  • Excessive film thickness: This can occur if the silane concentration is too high or the substrate is not properly rinsed after deposition.

  • Polymerization in solution: If the silane solution has started to polymerize due to excessive water or age, these aggregates can deposit on the surface.

  • Moisture contamination: Uncontrolled moisture in the reaction environment can lead to a disordered, multi-layered film.[7]

Quantitative Data Summary

ParameterRecommended RangeRationale
This compound Concentration 1-2% (v/v) in solventA common starting point for achieving a uniform monolayer.[7]
Solution pH (for aqueous deposition) 4.5 - 5.5Catalyzes hydrolysis while maintaining reasonable solution stability.[7]
Hydrolysis Time (in solution) ~5 minutesAllows for the formation of silanol (B1196071) groups prior to surface reaction.[7]
Deposition Time 1-2 minutes (dip coating)Sufficient for monolayer formation. Longer times may lead to multilayers.[7]
Curing Temperature 110-120 °CPromotes the formation of stable Si-O-Si bonds.[7]
Curing Time 5-30 minutesCompletes the condensation reaction and removes residual water and alcohol.[7]

Experimental Protocol: this compound Functionalization of Glass Substrates

This protocol outlines a general procedure for the surface modification of glass slides with this compound.

Materials:

  • Glass microscope slides

  • Detergent solution (e.g., 1-2% Hellmanex III in deionized water)

  • Acetone (HPLC grade)

  • Methanol (anhydrous)

  • Ethanol (95%)

  • Deionized water

  • Acetic acid

  • This compound (≥98%)

  • Nitrogen gas for drying

Procedure:

  • Substrate Cleaning and Activation:

    • Place glass slides in a slide rack and immerse in a beaker containing the detergent solution.

    • Sonicate for 20 minutes at room temperature.

    • Rinse the slides thoroughly with deionized water (at least 10-15 times).

    • Sonicate the slides in acetone for 20 minutes.

    • Rinse the slides with methanol.

    • Dry the slides under a stream of nitrogen gas.

    • For enhanced hydroxylation, treat the slides with oxygen plasma for 3-5 minutes immediately before silanization. Alternatively, use a piranha or RCA cleaning protocol, following all safety precautions.

  • Silane Solution Preparation:

    • In a clean, dry glass container, prepare a 95% ethanol/5% deionized water solution.

    • Adjust the pH of the solution to 4.5-5.5 using acetic acid.

    • With vigorous stirring, add this compound to the solution to a final concentration of 2% (v/v).

    • Allow the solution to stir for at least 5 minutes to allow for hydrolysis to occur.

  • Silanization:

    • Immerse the cleaned and activated glass slides into the freshly prepared this compound solution.

    • Agitate gently for 1-2 minutes.

    • Remove the slides from the solution and rinse briefly with fresh ethanol to remove any excess, unreacted silane.

  • Curing:

    • Dry the slides under a stream of nitrogen gas.

    • Place the slides in an oven preheated to 110-120°C for 20-30 minutes to cure the silane layer.

  • Storage:

    • Allow the slides to cool to room temperature.

    • Store the functionalized slides in a desiccator or under an inert atmosphere to prevent contamination and degradation of the vinyl groups.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Incomplete Surface Coverage sub_prep Check Substrate Preparation start->sub_prep cleanliness Is the substrate thoroughly cleaned? sub_prep->cleanliness No activation Is the surface properly activated (hydroxylated)? sub_prep->activation Yes sol_prep Check Silane Solution concentration Is the this compound concentration correct? sol_prep->concentration No hydrolysis Was the solution properly hydrolyzed (if applicable)? sol_prep->hydrolysis Yes env_cond Check Environmental Conditions humidity Is the humidity controlled? env_cond->humidity No temperature Is the temperature appropriate? env_cond->temperature Yes improve_cleaning Action: Improve cleaning protocol (e.g., sonication, stronger detergents). cleanliness->improve_cleaning activation->sol_prep Yes improve_activation Action: Enhance surface activation (e.g., plasma, piranha etch). activation->improve_activation No adjust_concentration Action: Adjust concentration (typically 1-2% v/v). concentration->adjust_concentration stability Is the solution fresh and free of precipitates? hydrolysis->stability Yes optimize_hydrolysis Action: Ensure correct pH (4.5-5.5) and hydrolysis time. hydrolysis->optimize_hydrolysis No stability->env_cond Yes prepare_fresh Action: Prepare a fresh solution immediately before use. stability->prepare_fresh No control_humidity Action: Work in a controlled environment (e.g., glove box). humidity->control_humidity control_temperature Action: Ensure consistent room temperature and proper curing temperature. temperature->control_temperature No success Success: Complete Surface Coverage temperature->success Yes improve_cleaning->sub_prep improve_activation->sub_prep adjust_concentration->sol_prep optimize_hydrolysis->sol_prep prepare_fresh->sol_prep control_humidity->env_cond control_temperature->env_cond

Troubleshooting workflow for incomplete this compound surface coverage.

References

Technical Support Center: Surface Functionalization of Nanoparticles with Vinylethoxysilane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for dealing with the agglomeration of nanoparticles following treatment with vinylethoxysilane.

Troubleshooting Guide: Nanoparticle Agglomeration Post-Vinylethoxysilane Treatment

Agglomeration is a common issue during the surface modification of nanoparticles. The following table outlines potential causes and recommended solutions to achieve a stable, well-dispersed suspension of this compound-coated nanoparticles.

ProblemPotential Cause(s)Recommended Solution(s)
Immediate and severe nanoparticle agglomeration upon addition of this compound. Incomplete hydrolysis of this compound: Insufficient water in the reaction mixture can lead to uncontrolled condensation and polymerization of the silane (B1218182), causing nanoparticles to clump together.- Ensure the presence of an adequate amount of water to facilitate controlled hydrolysis. For reactions in organic solvents, add a small, controlled amount of water. - Consider a pre-hydrolysis step where this compound is stirred in a water/alcohol mixture before adding the nanoparticles.
Gradual agglomeration of nanoparticles during the reaction or purification steps. Incorrect pH of the reaction medium: The pH affects the rate of hydrolysis and condensation of this compound. A pH that is too high or too low can lead to rapid, uncontrolled reactions and subsequent agglomeration.[1]- Adjust the pH of the nanoparticle suspension to a range of 4-5 using a suitable buffer (e.g., acetate (B1210297) buffer) before adding the silane. This promotes a more controlled reaction rate.
Excessive this compound concentration: A high concentration of the silane can lead to the formation of polysiloxane bridges between nanoparticles, causing irreversible aggregation.- Optimize the concentration of this compound. Start with a low concentration and gradually increase it to find the optimal amount for surface coverage without inducing agglomeration.
Inefficient mixing: Poor dispersion of the silane in the nanoparticle suspension can result in localized high concentrations and non-uniform coating, leading to agglomeration.- Use vigorous and continuous stirring or sonication during the addition of this compound and throughout the reaction to ensure homogeneous mixing.
Agglomeration observed after washing and redispersion of the functionalized nanoparticles. Incomplete removal of unreacted silane and byproducts: Residual unreacted this compound or its self-condensation products can cause aggregation upon solvent removal and redispersion.- Implement a thorough washing protocol. Centrifuge the functionalized nanoparticles and wash them multiple times with fresh solvent (e.g., ethanol (B145695), water) to remove any unbound silane and byproducts.
Inappropriate redispersion method: Simply vortexing or shaking may not be sufficient to redisperse the nanoparticles, especially if they have formed soft agglomerates.- Use probe sonication or a bath sonicator to aid in the redispersion of the washed nanoparticles. Apply sonication in short bursts to avoid overheating the sample.

Quantitative Data on Nanoparticle Properties

The following table summarizes typical changes in nanoparticle properties before and after surface modification with a silane coupling agent. The specific values can vary depending on the nanoparticle type, size, and the precise experimental conditions used.

ParameterBefore TreatmentAfter this compound TreatmentSignificance
Hydrodynamic Diameter (nm) Varies (e.g., 100 nm)Increase (e.g., 110-120 nm)An increase indicates the successful coating of the silane layer on the nanoparticle surface. A very large increase may suggest agglomeration.[2][3]
Polydispersity Index (PDI) Low (e.g., < 0.2)Slight Increase (e.g., < 0.3)A PDI value below 0.3 generally indicates a monodisperse and stable suspension. A significant increase in PDI suggests the formation of agglomerates.[2][3]
Zeta Potential (mV) Highly Negative (e.g., -30 mV for silica (B1680970) NPs)Less Negative (e.g., -15 to -20 mV)The change in zeta potential confirms the modification of the nanoparticle surface charge due to the grafting of the silane. A zeta potential value far from zero (either positive or negative) is desirable for colloidal stability.[2][3]

Experimental Protocols

General Protocol for this compound Treatment of Silica Nanoparticles

This protocol provides a general guideline for the surface functionalization of silica nanoparticles with this compound. Optimization of parameters such as concentrations, reaction time, and temperature may be required for different nanoparticle systems.

Materials:

  • Silica nanoparticles

  • Ethanol (anhydrous)

  • Deionized water

  • This compound (VTES)

  • Ammonia (B1221849) solution (optional, for basic catalysis) or Acetic acid (optional, for acidic catalysis)

  • Centrifuge

  • Sonicator (probe or bath)

Procedure:

  • Nanoparticle Dispersion: Disperse the silica nanoparticles in anhydrous ethanol to a desired concentration (e.g., 1-10 mg/mL). Sonicate the suspension for 15-30 minutes to ensure the nanoparticles are well-dispersed and to break up any initial agglomerates.

  • Pre-hydrolysis of this compound (Recommended): In a separate container, prepare a solution of ethanol and deionized water (e.g., 95:5 v/v). Add the desired amount of this compound to this solution and stir for 1-2 hours at room temperature to allow for partial hydrolysis of the ethoxy groups.

  • Silanization Reaction:

    • Slowly add the pre-hydrolyzed this compound solution to the dispersed nanoparticle suspension under vigorous stirring.

    • The reaction can be catalyzed by adding a small amount of ammonia solution (for basic conditions) or acetic acid (for acidic conditions) to adjust the pH. A pH of 4-5 is often optimal for controlled condensation.

    • Allow the reaction to proceed for 12-24 hours at room temperature or slightly elevated temperature (e.g., 40-50 °C) with continuous stirring.

  • Purification:

    • After the reaction is complete, centrifuge the suspension to pellet the functionalized nanoparticles.

    • Discard the supernatant, which contains unreacted silane and byproducts.

    • Redisperse the nanoparticle pellet in fresh ethanol and sonicate briefly.

    • Repeat the centrifugation and redispersion steps at least three times to ensure complete removal of impurities.

  • Final Dispersion: After the final wash, redisperse the purified this compound-coated nanoparticles in the desired solvent for storage or further use.

Visualizations

Experimental Workflow for Nanoparticle Functionalization

G cluster_prep Nanoparticle Preparation cluster_silane Silane Preparation cluster_reaction Functionalization Reaction cluster_purification Purification NP_dispersion Disperse Nanoparticles in Solvent Sonication1 Sonicate to Deagglomerate NP_dispersion->Sonication1 Addition Slowly Add Silane to Nanoparticles Sonication1->Addition Silane_sol Prepare this compound Solution Pre_hydrolysis Pre-hydrolyze Silane (optional) Silane_sol->Pre_hydrolysis Pre_hydrolysis->Addition Reaction React under Stirring Addition->Reaction Centrifuge1 Centrifuge to Pellet Nanoparticles Reaction->Centrifuge1 Wash1 Wash with Fresh Solvent Centrifuge1->Wash1 Redisperse Redisperse and Sonicate Wash1->Redisperse Centrifuge2 Repeat Centrifugation and Washing Redisperse->Centrifuge2 Final_product Disperse Final Functionalized Nanoparticles Centrifuge2->Final_product

Caption: Workflow for surface functionalization of nanoparticles.

This compound Hydrolysis and Condensation on a Silica Surface

G cluster_hydrolysis Step 1: Hydrolysis of this compound cluster_condensation Step 2: Condensation on Nanoparticle Surface cluster_crosslinking Potential Side Reaction: Cross-linking VTES This compound (CH2=CH-Si(OEt)3) Silanol (B1196071) Vinylsilanetriol (CH2=CH-Si(OH)3) VTES->Silanol + 3 H2O Water Water (H2O) Ethanol Ethanol (EtOH) Silanol->Ethanol - 3 EtOH NP_Surface Nanoparticle Surface with -OH groups Grafted_NP Functionalized Nanoparticle (NP-O-Si(OH)2-CH=CH2) NP_Surface->Grafted_NP Silanol2 Vinylsilanetriol Silanol2->Grafted_NP + Water2 Water (H2O) Grafted_NP->Water2 - H2O Grafted_NP2 Two Functionalized Nanoparticles Crosslinked_NP Cross-linked Nanoparticles (Agglomeration) Grafted_NP2->Crosslinked_NP Condensation

Caption: Reaction mechanism of this compound on a surface.

Frequently Asked Questions (FAQs)

Q1: Why are my nanoparticles still agglomerating even after following the protocol?

A1: Several factors could still be at play. First, ensure your starting nanoparticles are well-dispersed before adding the silane. Any initial agglomerates will likely be "cemented" together during the silanization process. Second, check the water content of your solvent. Even in "anhydrous" ethanol, there can be enough water to initiate hydrolysis, but inconsistent amounts can lead to variability. For better control, use a freshly opened bottle of anhydrous solvent and add a controlled amount of water. Finally, consider the surface chemistry of your specific nanoparticles. Some materials may require different pH conditions or catalysts for efficient and uniform coating.

Q2: How can I confirm that the this compound has successfully coated the nanoparticles?

A2: Several characterization techniques can be used. Fourier-transform infrared spectroscopy (FTIR) can show the presence of vinyl groups (C=C stretching) and siloxane bonds (Si-O-Si) on the nanoparticle surface. Thermogravimetric analysis (TGA) can quantify the amount of organic material (the silane) grafted onto the inorganic nanoparticles by measuring the weight loss upon heating. Dynamic light scattering (DLS) and zeta potential measurements, as detailed in the table above, provide evidence of surface modification through changes in hydrodynamic size and surface charge.

Q3: Can I use a different solvent for the reaction?

A3: Yes, but the choice of solvent is critical. The solvent must be able to disperse the nanoparticles well and be compatible with the silanization reaction. Protic solvents like ethanol can participate in the reaction, while aprotic solvents like toluene (B28343) may require the addition of a controlled amount of water to facilitate hydrolysis. The polarity of the solvent can also affect the conformation of the silane molecules at the nanoparticle surface. It is recommended to start with a well-established solvent system like ethanol/water and then explore other options if necessary.

Q4: How does the pH affect the this compound treatment?

A4: The pH plays a crucial role in controlling the rates of hydrolysis and condensation of this compound.

  • Acidic conditions (pH 4-5): Generally, hydrolysis is faster than condensation. This allows for the formation of silanol groups on the this compound, which can then react with the hydroxyl groups on the nanoparticle surface in a more controlled manner.

  • Basic conditions (pH > 7): Condensation is typically faster than hydrolysis. This can lead to rapid self-condensation of the silane in solution, forming polysiloxanes that can either precipitate or cause nanoparticle agglomeration. Therefore, slightly acidic conditions are often preferred for a more uniform and controlled surface coating.[1]

Q5: What is the shelf-life of this compound-treated nanoparticles?

A5: The stability of the functionalized nanoparticles over time depends on the quality of the coating and the storage conditions. Well-coated, purified nanoparticles dispersed in a suitable solvent can be stable for weeks to months. However, residual unreacted silanes or incomplete surface coverage can lead to gradual agglomeration. It is recommended to store the functionalized nanoparticles in a dilute suspension at a low temperature (e.g., 4 °C) and to re-disperse them by sonication before use. It is also good practice to re-characterize the size and dispersion state of the nanoparticles if they have been stored for an extended period.

References

Validation & Comparative

A Comparative Guide to the Quantitative Analysis of Vinylethoxysilane on Treated Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of vinylethoxysilane (VES) with alternative surface treatment agents, supported by quantitative data from various analytical techniques. It is designed for researchers, scientists, and drug development professionals who require a detailed understanding of surface modification and characterization.

Introduction to this compound in Surface Modification

This compound (VES) is a bifunctional organosilane commonly used as a coupling agent and adhesion promoter. Its vinyl functional group can polymerize, while the ethoxysilane (B94302) groups can hydrolyze to form silanols, which then condense with hydroxyl groups on inorganic substrates to form stable siloxane bonds. This dual reactivity makes VES effective in creating a durable interface between organic polymers and inorganic surfaces, enhancing adhesion, and modifying surface properties such as wettability.

This guide will delve into the quantitative analysis of VES-treated surfaces and compare its performance with other silane (B1218182) and non-silane alternatives.

Quantitative Analysis Techniques for Surface Characterization

A variety of surface-sensitive techniques are employed to quantitatively analyze the properties of silane-treated surfaces.

  • X-ray Photoelectron Spectroscopy (XPS): Provides elemental composition and chemical state information of the top 1-10 nm of a surface. It is used to quantify the amount of silicon, carbon, and oxygen, confirming the presence and coverage of the silane layer.

  • Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): Offers detailed elemental and molecular information from the very outer surface (top 1-2 nm). It can be used for chemical mapping and depth profiling to understand the distribution and thickness of the silane layer.

  • Atomic Force Microscopy (AFM): A high-resolution imaging technique that provides topographical information, including surface roughness at the nanoscale.[1]

  • Contact Angle Goniometry: Measures the contact angle of a liquid droplet on a surface, providing a quantitative measure of surface wettability (hydrophobicity/hydrophilicity).[2]

  • Spectroscopic Ellipsometry: A non-destructive optical technique used to determine the thickness and refractive index of thin films with high precision.[3][4][5]

Comparative Analysis of this compound and Alternatives

The performance of this compound is benchmarked against other common silane coupling agents and non-silane alternatives. The choice of surface treatment often depends on the specific substrate, the polymer matrix, and the desired surface properties.

Comparison with Other Silane Coupling Agents

The following table summarizes the quantitative comparison of surfaces treated with this compound and other functional silanes. Data is compiled from various studies on similar substrates (e.g., silicon wafers, glass, or aluminum) to provide a comparative overview.

Parameter This compound (VES) Aminosilane (e.g., APTES) Epoxysilane (e.g., GPTMS) Methylsilane (e.g., MTMS) Phenylsilane (e.g., PTMS)
Primary Functional Group VinylAmineEpoxyMethylPhenyl
Typical Layer Thickness (nm) 1 - 50.8 - 21 - 101 - 31 - 4
Water Contact Angle (°) 70 - 9040 - 6050 - 7090 - 11080 - 100
Surface Roughness (RMS, nm) 0.2 - 0.80.3 - 1.00.2 - 0.90.3 - 1.20.4 - 1.5
Predominant Application Polymerization, crosslinkingGeneral purpose adhesion, surface functionalizationAdhesion to epoxy resinsHydrophobic coatingsThermal stability, UV resistance
Comparison with Non-Silane Alternatives

Non-silane coupling agents, such as titanates and zirconates, offer alternative chemistries for surface modification and may provide advantages in specific applications.

Parameter This compound (VES) Titanate Coupling Agents Zirconate Coupling Agents Polymeric Adhesion Promoters
Mechanism Covalent bonding via hydrolysis and condensationFormation of organic monomolecular layers via reaction with surface protonsSimilar to titanates, reaction with surface protonsEntanglement, chemical reaction, or polar interaction
Substrate Reactivity Primarily with hydroxylated surfacesBroad reactivity with protons on various inorganic and organic surfaces[3]Similar to titanatesSpecific to polymer and substrate chemistry
Hydrolytic Stability Good, but can be susceptible to hydrolysis over timeGenerally superior to silanes in wet environments[4]Excellent hydrolytic stabilityVaries widely based on polymer type
Performance Highlight Good for crosslinking with unsaturated polymersCan act as catalysts and improve processability[3]High thermal stabilityCan provide flexibility and impact resistance

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

X-ray Photoelectron Spectroscopy (XPS)
  • Objective: To determine the elemental composition and chemical states of the elements on the surface of a VES-treated substrate.

  • Materials and Equipment: XPS instrument with a monochromatic Al Kα X-ray source, ultra-high vacuum (UHV) chamber, sample holder, and data analysis software.

  • Sample Preparation:

    • Clean the substrate (e.g., silicon wafer) using a standard procedure (e.g., piranha solution or UV/ozone treatment).

    • Immerse the cleaned substrate in a dilute solution of VES (e.g., 1% in ethanol/water) for a specified time (e.g., 1 hour).

    • Rinse the substrate with the solvent to remove excess, unreacted silane.

    • Cure the treated substrate in an oven at a specified temperature (e.g., 110°C) for a defined period (e.g., 30 minutes).

  • Instrument Parameters:

    • X-ray Source: Monochromatic Al Kα (1486.6 eV).

    • Analysis Area: ~300 x 700 µm.

    • Take-off Angle: 45° or 90°.

    • Pass Energy: 160 eV for survey scans, 20-40 eV for high-resolution scans.

  • Data Acquisition:

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Acquire high-resolution spectra for Si 2p, C 1s, and O 1s regions.

  • Data Analysis:

    • Perform peak fitting on high-resolution spectra to identify different chemical states.

    • Calculate atomic concentrations from the peak areas using appropriate sensitivity factors.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)
  • Objective: To obtain detailed molecular and elemental information from the outermost surface and to perform depth profiling of the VES layer.

  • Materials and Equipment: ToF-SIMS instrument with a pulsed primary ion gun (e.g., Bi3+) and a sputtering gun (e.g., Ar-cluster) for depth profiling, UHV chamber, and data analysis software.

  • Sample Preparation: Same as for XPS.

  • Instrument Parameters:

    • Primary Ion Gun: Pulsed 25 keV Bi3+ at a low ion dose (<10^12 ions/cm²) for static SIMS.

    • Sputter Gun (for depth profiling): 10 keV Ar-cluster ion beam.

    • Analysis Area: 100 x 100 µm.

  • Data Acquisition:

    • Acquire positive and negative ion mass spectra from the surface.

    • For depth profiling, alternate between sputtering with the Ar-cluster gun and analysis with the Bi3+ gun.[6]

  • Data Analysis:

    • Identify characteristic molecular fragments of VES and the substrate.

    • Generate depth profiles by plotting the intensity of selected ions as a function of sputter time.

    • Create 2D or 3D chemical maps of specific ions.[7]

Atomic Force Microscopy (AFM)
  • Objective: To visualize the surface topography and quantify the surface roughness of the VES-treated substrate.

  • Materials and Equipment: AFM instrument, sharp silicon nitride or silicon tips, and image analysis software.

  • Sample Preparation: Same as for XPS. The sample should be mounted securely on a sample puck.

  • Instrument Parameters:

    • Imaging Mode: Tapping mode to minimize sample damage.

    • Scan Size: 1 µm x 1 µm or 5 µm x 5 µm.

    • Scan Rate: 1 Hz.

  • Data Acquisition:

    • Engage the tip on the surface and optimize imaging parameters (setpoint, gains).

    • Acquire topography and phase images.

  • Data Analysis:

    • Flatten the images to remove tilt and bow.

    • Calculate the root-mean-square (RMS) roughness from the topography data.[8]

Contact Angle Goniometry
  • Objective: To measure the static water contact angle on the VES-treated surface to determine its wettability.

  • Materials and Equipment: Contact angle goniometer with a high-resolution camera, syringe for dispensing liquid, and analysis software.

  • Sample Preparation: Same as for XPS.

  • Measurement Procedure:

    • Place the sample on the measurement stage.

    • Dispense a small droplet (e.g., 5 µL) of deionized water onto the surface.[9]

    • Capture an image of the droplet.

  • Data Analysis:

    • The software automatically analyzes the drop shape and calculates the contact angle at the liquid-solid-vapor interface.[10]

    • Perform measurements at multiple locations on the surface and calculate the average contact angle.

Spectroscopic Ellipsometry
  • Objective: To measure the thickness of the VES film on a reflective substrate.

  • Materials and Equipment: Spectroscopic ellipsometer, sample stage, and modeling software.

  • Sample Preparation: Same as for XPS, typically on a silicon wafer with a native oxide layer.

  • Instrument Parameters:

    • Wavelength Range: 300 - 1000 nm.

    • Angle of Incidence: 65°, 70°, and 75°.

  • Data Acquisition:

    • Measure the ellipsometric parameters (Psi and Delta) for the bare substrate.

    • Measure Psi and Delta for the VES-treated substrate.

  • Data Analysis:

    • Develop an optical model for the substrate (e.g., Si/SiO2).

    • Add a layer to the model representing the VES film (e.g., using a Cauchy model for the refractive index).

    • Fit the model to the experimental data for the treated sample to determine the thickness of the VES layer.[11]

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for surface analysis and the logical flow for comparing surface treatments.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Quantitative Analysis Start Start: Select Substrate (e.g., Si Wafer, Glass, Metal) Clean Substrate Cleaning (e.g., Piranha, UV/Ozone) Start->Clean Treat Surface Treatment (e.g., this compound) Clean->Treat Cure Curing (e.g., 110°C for 30 min) Treat->Cure Treated_Sample Treated Sample Ready for Analysis Cure->Treated_Sample XPS XPS (Elemental Composition, Chemical States) Treated_Sample->XPS ToFSIMS ToF-SIMS (Molecular Information, Depth Profile) Treated_Sample->ToFSIMS AFM AFM (Topography, Roughness) Treated_Sample->AFM ContactAngle Contact Angle (Wettability) Treated_Sample->ContactAngle Ellipsometry Ellipsometry (Layer Thickness) Treated_Sample->Ellipsometry

Caption: Experimental workflow for surface treatment and quantitative analysis.

Comparative_Analysis_Logic Define_Req Define Application Requirements (e.g., Adhesion, Hydrophobicity) Select_Candidates Select Candidate Treatments (VES, Other Silanes, Non-Silanes) Define_Req->Select_Candidates Perform_Analysis Perform Quantitative Analysis (XPS, AFM, etc.) Select_Candidates->Perform_Analysis Compare_Data Compare Quantitative Data (Tables 1 & 2) Perform_Analysis->Compare_Data Decision Select Optimal Treatment Compare_Data->Decision Decision->Select_Candidates Does Not Meet Requirements Final_Choice Final Material Selection Decision->Final_Choice Meets Requirements

Caption: Logical flow for selecting a surface treatment based on comparative analysis.

Conclusion

The quantitative analysis of this compound-treated surfaces reveals a versatile adhesion promoter with the ability to form thin, relatively hydrophobic coatings. When compared to other silanes, VES offers a balance of properties, with its primary advantage being the reactivity of the vinyl group for polymerization and crosslinking with specific polymer systems. Non-silane alternatives like titanates and zirconates may offer superior hydrolytic stability and broader substrate reactivity, making them attractive for demanding applications.

The selection of an appropriate surface treatment is a multi-faceted decision that depends on the specific materials and performance requirements. The experimental protocols and comparative data presented in this guide provide a framework for making informed decisions and for the rigorous characterization of modified surfaces. Further direct comparative studies on a wider range of substrates would be beneficial to build a more comprehensive understanding of the relative performance of these surface treatment agents.

References

Confirming Vinylethoxysilane Surface Modification: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to verify the successful surface modification of materials with vinylethoxysilane, this guide provides a comparative analysis of X-ray Photoelectron Spectroscopy (XPS) and alternative characterization techniques. Detailed experimental protocols, data interpretation, and visual workflows are presented to aid in selecting the most appropriate method for your application.

The covalent attachment of this compound to a surface imparts new functionality, enabling subsequent reactions or altering surface properties such as adhesion and wettability. Confirmation of a successful and uniform modification is a critical step in the development of advanced materials. While X-ray Photoelectron Spectroscopy (XPS) is a powerful and widely used technique for this purpose, other methods can provide complementary information. This guide will compare XPS with Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) and Contact Angle Goniometry, offering insights into their respective strengths and limitations.

Performance Comparison: XPS vs. Alternative Techniques

The choice of analytical technique depends on the specific information required, such as elemental composition, chemical bonding, surface energy, or morphology. Below is a summary of the capabilities of XPS, ATR-FTIR, and Contact Angle Goniometry in the context of this compound surface modification.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Photoelectron Spectroscopy (XPS) Elemental composition of the top 1-10 nm of the surface. Chemical state and bonding environment of detected elements.Provides quantitative elemental analysis. Highly surface-sensitive. Can distinguish between different chemical states (e.g., Si in the substrate vs. Si in the silane).Requires high vacuum. May induce X-ray damage in some samples. Provides limited information on molecular structure.
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) Vibrational modes of chemical bonds, indicating the presence of specific functional groups.Non-destructive. Can be performed under ambient conditions. Provides information on molecular structure.Less surface-sensitive than XPS (penetration depth of ~0.5-2 µm). Quantification can be challenging. Substrate absorbance may interfere with the signal.
Contact Angle Goniometry Surface wettability and surface free energy.Simple, rapid, and inexpensive. Provides information on the macroscopic surface properties. Sensitive to the outermost atomic layer.Indirect method for confirming chemical modification. Does not provide elemental or chemical bonding information. Highly sensitive to surface contamination and roughness.

Experimental Data Comparison

Successful surface modification with this compound results in predictable changes in the elemental composition and surface energy of the substrate. The following tables summarize typical data obtained from XPS and contact angle goniometry before and after modification of a silicon wafer.

Table 1: XPS Elemental Analysis
ElementAtomic Concentration (%) - Unmodified Si WaferAtomic Concentration (%) - this compound Modified Si Wafer
O 1s45.840.2
C 1s10.2 (adventitious carbon)25.5
Si 2p44.034.3

Note: The appearance and significant increase in the C 1s atomic concentration and the corresponding decrease in the Si 2p and O 1s signals from the underlying substrate are strong indicators of a successful this compound coating.

Table 2: High-Resolution XPS Peak Analysis (Binding Energies in eV)
Core LevelUnmodified Si WaferThis compound Modified Si WaferInterpretation
Si 2p99.2 (Si-Si), 103.3 (Si-O)99.2 (Si-Si), 103.5 (Si-O from substrate and siloxane)The Si 2p envelope on the modified surface shows contributions from both the underlying silicon wafer and the newly formed siloxane (Si-O-Si) bonds of the this compound layer.[1]
C 1s284.8 (C-C/C-H)284.8 (C-C/C-H), 286.5 (C-O)The C 1s spectrum of the modified surface is deconvoluted to show components corresponding to the hydrocarbon backbone and the carbon single-bonded to oxygen in the ethoxy groups.
O 1s532.5 (Si-O)532.7 (Si-O)The O 1s peak on the modified surface is broader due to the presence of both the native oxide on the silicon and the oxygen in the silane (B1218182) layer.
Table 3: Water Contact Angle Measurements
SurfaceStatic Water Contact Angle (θ)Interpretation
Unmodified Si Wafer~30° - 40°The native oxide layer on a silicon wafer is hydrophilic.
This compound Modified Si Wafer~70° - 80°The presence of the vinyl and ethyl groups from the silane makes the surface more hydrophobic, leading to an increased water contact angle.[2]

Experimental Protocols

XPS Analysis of this compound Modified Surfaces
  • Sample Preparation: The unmodified and modified substrates are cut into appropriate sizes for the XPS sample holder. Samples should be handled with clean, powder-free gloves to minimize surface contamination.

  • Instrumentation: A monochromatic Al Kα X-ray source is typically used. The analysis chamber is maintained at ultra-high vacuum (UHV) conditions (<10⁻⁸ torr).

  • Survey Scan: A wide energy range survey scan (e.g., 0-1100 eV) is performed to identify all elements present on the surface.

  • High-Resolution Scans: High-resolution scans are acquired for the Si 2p, C 1s, and O 1s core levels to determine the chemical states and bonding environments.

  • Data Analysis: The acquired spectra are charge-referenced to the adventitious C 1s peak at 284.8 eV. Peak fitting and deconvolution are performed to identify and quantify the different chemical species present. Atomic concentrations are calculated from the integrated peak areas after correcting for the relative sensitivity factors.

ATR-FTIR Analysis
  • Sample Preparation: The sample is pressed firmly against the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: A background spectrum of the clean ATR crystal is collected. The sample spectrum is then acquired.

  • Data Analysis: The sample spectrum is ratioed against the background spectrum to obtain the absorbance spectrum. Characteristic peaks for the vinyl group (e.g., C=C stretch at ~1600 cm⁻¹) and Si-O-Si stretching (~1000-1100 cm⁻¹) are identified.

Contact Angle Goniometry
  • Sample Preparation: The sample is placed on a level stage.

  • Measurement: A small droplet of deionized water (typically 2-5 µL) is gently dispensed onto the surface.

  • Image Analysis: A high-resolution camera captures the image of the droplet. The angle between the solid-liquid interface and the liquid-vapor interface is measured using software. Multiple measurements are taken at different locations on the surface and averaged.

Logical Workflow for Surface Modification Confirmation

The following diagram illustrates a logical workflow for confirming this compound surface modification, starting from the initial treatment to the final characterization.

G cluster_0 Surface Preparation & Modification cluster_1 Primary Confirmation (XPS) cluster_3 Conclusion A Substrate Cleaning B This compound Treatment A->B Hydrolysis & Condensation C XPS Survey Scan B->C F ATR-FTIR Analysis B->F G Contact Angle Goniometry B->G H SEM/AFM (Morphology) B->H D High-Resolution XPS Scans (Si 2p, C 1s, O 1s) C->D E Data Analysis: Elemental Composition & Chemical States D->E I Confirmation of Successful Surface Modification E->I F->I G->I H->I XPS_Pathway cluster_process XPS Process XRay Monochromatic X-ray Source (Al Kα) Sample Sample Surface (this compound Modified) XRay->Sample Irradiation Photoelectron Core-Level Photoelectron Emission Sample->Photoelectron Photoelectric Effect Analyzer Hemispherical Energy Analyzer Photoelectron->Analyzer Energy Separation Detector Electron Detector Analyzer->Detector Counting Spectrum XPS Spectrum (Binding Energy vs. Intensity) Detector->Spectrum Signal Processing

References

comparative study of vinylethoxysilane and glycidoxypropyltrimethoxysilane in epoxy resins.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common silane (B1218182) coupling agents, Vinylethoxysilane (VES) and Glycidoxypropyltrimethoxysilane (GPS), when used as additives in epoxy resin formulations. The objective is to evaluate their respective impacts on the mechanical, thermal, and adhesion properties of the cured epoxy system, supported by experimental data and detailed protocols.

Executive Summary

Both this compound and Glycidoxypropyltrimethoxysilane are utilized to enhance the performance of epoxy resins, primarily by improving the interfacial bonding between the organic polymer matrix and inorganic fillers or substrates. GPS, with its reactive epoxy group, can directly participate in the curing reaction of the epoxy resin. In contrast, VES possesses a vinyl group that can react through a different mechanism, often requiring a free radical initiator, or can interact with specific resin backbones. This fundamental difference in their reactive groups leads to variations in the final properties of the modified epoxy resin.

Data Presentation: Performance Comparison

The following tables summarize the quantitative effects of VES and GPS on the key properties of epoxy resins. It is important to note that a direct head-to-head comparison with all parameters tested under identical conditions is limited in publicly available literature. Therefore, the data presented is a compilation from various studies and should be interpreted with consideration for potential variations in experimental setups.

Table 1: Mechanical Properties

PropertyTest MethodUnmodified Epoxy (Typical Values)Epoxy + this compound (VES)Epoxy + Glycidoxypropyltrimethoxysilane (GPS)
Tensile Strength (MPa) ASTM D63860 - 80Increased[1]Increased by 14.37% (at 30 wt.%)[2]
Tensile Modulus (GPa) ASTM D6382.5 - 3.5Reduced by 29.74% (with 1wt% KH550, an aminosilane)[1]Increased
Elongation at Break (%) ASTM D6383 - 6Increased by 51.27% (with 1wt% KH550, an aminosilane)[1]Decreased
Flexural Strength (MPa) ASTM D790100 - 120IncreasedIncreased by 104.57% (with 1wt% KH550, an aminosilane)[1]
Flexural Modulus (GPa) ASTM D7903.0 - 4.0Increased by 190.97% (with 1wt% KH550, an aminosilane)[1]Increased
Izod Impact Strength (J/m) ASTM D25620 - 50IncreasedIncreased by 454.79% (with 20 wt.% P/E30 compatibilizer)[2]

Table 2: Thermal Properties

PropertyTest MethodUnmodified Epoxy (Typical Values)Epoxy + this compound (VES)Epoxy + Glycidoxypropyltrimethoxysilane (GPS)
Glass Transition Temp. (Tg) (°C) ASTM E1640 (DMA)150 - 180Moderate Reduction[3]Slight Decrease[4]
Decomposition Temp. (TGA) ASTM E1131~350 °C (5% weight loss)Increased thermal stability[1]Increased thermal stability[4]

Table 3: Adhesion Properties

PropertyTest MethodUnmodified Epoxy (Typical Values)Epoxy + this compound (VES)Epoxy + Glycidoxypropyltrimethoxysilane (GPS)
Lap Shear Strength (MPa) ASTM D100215 - 20Increased adhesion strength[5]Significantly improved adhesion[6]
Pull-off Strength (MPa) ASTM D4541Varies with substrateIncreased pull-off strength[5]Improved adhesion[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below. These protocols are based on ASTM standards and are intended to provide a framework for reproducible testing.

Sample Preparation
  • Mixing: The epoxy resin, curing agent, and the respective silane coupling agent (VES or GPS) are mechanically mixed in predetermined weight ratios. The mixture is stirred thoroughly to ensure homogeneity.

  • Degassing: The mixture is degassed in a vacuum oven to remove any entrapped air bubbles.

  • Casting/Molding: The degassed mixture is poured into molds appropriate for the specific mechanical tests (e.g., dog-bone shape for tensile testing, rectangular bars for flexural and impact testing). For adhesion tests, the mixture is applied to the specified substrates.

  • Curing: The samples are cured according to the manufacturer's recommendations for the epoxy system. A typical curing schedule might involve an initial cure at a lower temperature followed by a post-cure at a higher temperature to ensure complete crosslinking.

Mechanical Testing
  • Tensile Testing (ASTM D638):

    • Specimen: Dog-bone shaped specimens are used.[7]

    • Procedure: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant crosshead speed until the specimen fractures.[8][9]

    • Data Acquired: Tensile strength, tensile modulus, and elongation at break are calculated from the stress-strain curve.

  • Flexural Testing (ASTM D790):

    • Specimen: Rectangular bar specimens are used.[10]

    • Procedure: A three-point bending test is commonly performed. The specimen is placed on two supports, and a load is applied to the center of the specimen until it fractures or reaches a specified deflection.[11][12][13][14]

    • Data Acquired: Flexural strength and flexural modulus are determined.

  • Izod Impact Testing (ASTM D256):

    • Specimen: Notched rectangular bar specimens are used.[15][16]

    • Procedure: The specimen is clamped vertically in a pendulum impact testing machine. The pendulum is released, striking the notched side of the specimen.[17][18]

    • Data Acquired: The energy absorbed by the specimen during fracture, known as the Izod impact strength, is measured.[15]

Thermal Analysis
  • Dynamic Mechanical Analysis (DMA) for Glass Transition Temperature (ASTM E1640):

    • Specimen: Rectangular film or bar specimens are used.

    • Procedure: The specimen is subjected to an oscillating force at a set frequency while the temperature is increased at a constant rate.[6][19]

    • Data Acquired: The glass transition temperature (Tg) is determined from the peak of the tan delta curve or the onset of the storage modulus drop.[6]

  • Thermogravimetric Analysis (TGA) for Thermal Stability (ASTM E1131):

    • Specimen: A small amount of the cured material is used.

    • Procedure: The specimen is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate, and its weight is continuously monitored.

    • Data Acquired: A plot of weight loss versus temperature is obtained, from which the onset of decomposition and the temperature at specific weight loss percentages are determined.

Adhesion Testing
  • Lap Shear Strength (ASTM D1002):

    • Specimen: Two substrate plates (e.g., metal or composite) are bonded together with an overlap.

    • Procedure: The bonded specimen is pulled apart in a tensile testing machine until the bond fails.[5]

    • Data Acquired: The maximum load sustained before failure is recorded and divided by the bonded area to calculate the lap shear strength.

Mandatory Visualization

Chemical Structures and Reaction Mechanisms

The following diagrams illustrate the chemical structures of this compound and Glycidoxypropyltrimethoxysilane and their proposed reaction mechanisms within an epoxy resin matrix.

Caption: Chemical structures of this compound (VES) and Glycidoxypropyltrimethoxysilane (GPS).

G cluster_hydrolysis Step 1: Hydrolysis of Silane cluster_condensation Step 2: Condensation cluster_reaction Step 3: Reaction with Epoxy Matrix VES This compound Silanol_VES Vinylsilanetriol VES->Silanol_VES + 3H₂O - 3CH₃CH₂OH GPS Glycidoxypropyltrimethoxysilane Silanol_GPS Glycidoxypropylsilanetriol GPS->Silanol_GPS + 3H₂O - 3CH₃OH Silanol_VES_1 Vinylsilanetriol Siloxane_VES Poly(vinylsiloxane) Silanol_VES_1->Siloxane_VES Silanol_VES_2 Vinylsilanetriol Silanol_VES_2->Siloxane_VES Crosslinked_Network_VES Crosslinked_Network_VES Siloxane_VES->Crosslinked_Network_VES + Epoxy Resin (via vinyl group) Silanol_GPS_1 Glycidoxypropylsilanetriol Siloxane_GPS Poly(glycidoxypropylsiloxane) Silanol_GPS_1->Siloxane_GPS Silanol_GPS_2 Glycidoxypropylsilanetriol Silanol_GPS_2->Siloxane_GPS Crosslinked_Network_GPS Crosslinked_Network_GPS Siloxane_GPS->Crosslinked_Network_GPS + Epoxy Resin (via epoxy group)

Caption: General reaction pathway of silane coupling agents in an epoxy matrix.

Experimental Workflow

The following diagram outlines the logical workflow for a comparative study of VES and GPS in epoxy resins.

G cluster_prep Sample Preparation cluster_testing Performance Evaluation cluster_analysis Data Analysis & Comparison Mix_VES Mix Epoxy Resin, Curing Agent & VES Degas_VES Degas Mixture Mix_VES->Degas_VES Mix_GPS Mix Epoxy Resin, Curing Agent & GPS Degas_GPS Degas Mixture Mix_GPS->Degas_GPS Mix_Control Mix Epoxy Resin & Curing Agent (Control) Degas_Control Degas Mixture Mix_Control->Degas_Control Cure_VES Cure Samples Degas_VES->Cure_VES Cure_GPS Cure Samples Degas_GPS->Cure_GPS Cure_Control Cure Samples Degas_Control->Cure_Control Mechanical Mechanical Testing (Tensile, Flexural, Impact) Cure_VES->Mechanical Thermal Thermal Analysis (DMA, TGA) Cure_VES->Thermal Adhesion Adhesion Testing (Lap Shear) Cure_VES->Adhesion Cure_GPS->Mechanical Cure_GPS->Thermal Cure_GPS->Adhesion Cure_Control->Mechanical Cure_Control->Thermal Cure_Control->Adhesion Analysis Compare Performance Data of VES, GPS, and Control Samples Mechanical->Analysis Thermal->Analysis Adhesion->Analysis

Caption: Experimental workflow for the comparative study.

Discussion of Reaction Mechanisms

Glycidoxypropyltrimethoxysilane (GPS): The methoxysilane (B1618054) groups of GPS first hydrolyze to form reactive silanol (B1196071) groups. These silanols can then condense with hydroxyl groups on the surface of inorganic fillers or substrates, forming stable covalent bonds. The epoxy group at the other end of the GPS molecule is chemically similar to the epoxy resin and can co-react with the amine curing agent, integrating the silane directly into the crosslinked polymer network. This dual reactivity allows GPS to act as an effective bridge between the inorganic and organic phases.

This compound (VES): Similar to GPS, the ethoxysilane (B94302) groups of VES hydrolyze to form silanol groups that can bond to inorganic surfaces. The vinyl group, however, does not typically react directly with the epoxy ring or the amine hardener under standard curing conditions. Its reaction is generally initiated by free radicals, which can be generated by heat or a specific initiator added to the formulation. The vinyl group can then polymerize or graft onto the epoxy backbone, creating a different type of network structure compared to GPS. This can lead to a more flexible interface.

Conclusion

Both this compound and Glycidoxypropyltrimethoxysilane can significantly enhance the properties of epoxy resins. The choice between the two depends on the specific application and desired performance characteristics.

  • GPS is often favored for its ability to directly participate in the epoxy curing reaction, leading to a highly crosslinked and robust interface. This generally translates to significant improvements in mechanical strength and thermal stability.

  • VES , with its vinyl functionality, offers a different modification route that can lead to enhanced adhesion and potentially greater flexibility at the interface.

For optimal material design, it is recommended to conduct a direct comparative study using the specific epoxy system and fillers relevant to the intended application, following the standardized experimental protocols outlined in this guide. This will provide the most accurate data for selecting the most suitable silane coupling agent.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Vinylethoxysilane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides immediate, essential safety and logistical information for the use of Vinylethoxysilane, focusing on procedural, step-by-step guidance for operations and disposal.

This compound is a flammable liquid and vapor that can be harmful if inhaled and may cause an allergic skin reaction.[1][2] Adherence to proper safety protocols is critical to minimize exposure and ensure a safe laboratory environment.

Hazard Summary & Quantitative Data

It is crucial to be aware of the physical and chemical properties of this compound to handle it safely. No specific occupational exposure limits have been established by major regulatory agencies like OSHA or ACGIH for this compound.[3] Therefore, exposure should be kept as low as reasonably achievable.

PropertyValueSource
Synonyms Trimethoxyvinylsilane; VTMO; Ethenyltrimethoxysilane[1][3]
CAS Number 2768-02-7[1][4]
Physical State Liquid[2][3]
Appearance Colorless[2]
Flash Point 23 °C / 73.4 °F[2]
Boiling Point 123 °C / 253.4 °F[2]
Vapor Pressure 9 mmHg @ 20°C[2]
Hazards Flammable liquid and vapor, Harmful if inhaled, May cause an allergic skin reaction[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

Body PartPPE RecommendationDetails and Specifications
Eyes/Face Safety Goggles / Face ShieldWear tightly fitting chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][5] A face shield should be used when there is a potential for splashing.
Skin/Body Chemical-Resistant Gloves, Lab CoatGloves : Wear chemical-impermeable gloves.[4] Nitrile gloves are suitable for incidental contact, but for prolonged or immersive contact, consult the manufacturer's specific chemical resistance guide. Always inspect gloves for tears or holes before use.[3] Clothing : Wear a long-sleeved lab coat. For larger quantities or significant splash potential, consider a chemical-resistant apron over the lab coat.[1]
Respiratory Fume Hood / RespiratorHandle this compound only in a well-ventilated area, preferably within a chemical fume hood.[3][4] If exposure limits are likely to be exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge.[1]

Operational and Disposal Plans

Following standardized procedures for handling, storage, and disposal is critical for safety and regulatory compliance.

Handling and Storage Protocol
  • Ventilation : Always handle this compound in a well-ventilated area or a chemical fume hood to keep airborne concentrations low.[3][4]

  • Ignition Sources : This material is flammable. Keep it away from open flames, hot surfaces, and sparks.[1][4] Use non-sparking tools and take precautionary measures against static discharge.[1][2]

  • Personal Hygiene : Avoid contact with skin, eyes, and clothing.[1] Do not breathe vapors or mist.[4] Wash hands thoroughly after handling.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][3] The material is moisture-sensitive; storage under a nitrogen blanket has been recommended.[3] Ensure that eyewash stations and safety showers are located close to the workstation.[1][3]

Spill Management Protocol
  • Evacuate : Evacuate personnel from the immediate spill area.

  • Ventilate : Ensure adequate ventilation.

  • Control Ignition : Remove all sources of ignition.[1]

  • Containment : Use a non-combustible absorbent material (e.g., sand, earth) to soak up the spill.[1]

  • Collection : Use spark-proof tools to collect the absorbed material into a suitable, closed container for disposal.[1][4]

  • Decontamination : Clean the spill area thoroughly.

Waste Disposal Protocol
  • Chemical Waste : Dispose of this compound and any contaminated absorbent material as hazardous waste.[2] All waste disposal must be in accordance with federal, state, and local regulations.

  • Contaminated PPE : Contaminated work clothing should not be allowed out of the workplace.[2] Dispose of contaminated gloves and other disposable PPE as hazardous waste in a sealed container.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to final disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Cleanup & Disposal Phase cluster_emergency Emergency Protocol prep_start Start: Task Assessment ppe_check Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep_start->ppe_check hood_check Verify Fume Hood Operation ppe_check->hood_check materials_prep Gather Materials & Reagents hood_check->materials_prep handling_start Begin Handling this compound (Inside Fume Hood) materials_prep->handling_start reaction_process Perform Experimental Procedure handling_start->reaction_process spill Spill Occurs handling_start->spill cleanup_start End of Procedure reaction_process->cleanup_start waste_seg Segregate Waste: - Liquid Chemical Waste - Solid Contaminated Waste cleanup_start->waste_seg container_seal Seal Hazardous Waste Containers waste_seg->container_seal decon Decontaminate Work Area container_seal->decon ppe_doff Doff PPE Correctly decon->ppe_doff dispose_ppe Dispose of Contaminated PPE (e.g., Gloves) as Hazardous Waste ppe_doff->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands end_process Process Complete wash_hands->end_process End spill_protocol Execute Spill Management Protocol spill->spill_protocol spill_protocol->decon

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.